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  • Product: 2-Methoxyethylamine Hydroiodide
  • CAS: 2059082-61-8

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis and Defect Passivation Mechanisms of 2-Methoxyethylammonium Iodide Precursors

Executive Summary In the pursuit of defect-free, highly stable optoelectronic materials, the transition from bulk 3D structures to 2D/3D heterojunctions has become a defining strategy. 2-Methoxyethylammonium iodide (MEAI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of defect-free, highly stable optoelectronic materials, the transition from bulk 3D structures to 2D/3D heterojunctions has become a defining strategy. 2-Methoxyethylammonium iodide (MEAI, also denoted as MOAI) has emerged as a highly specialized organic spacer cation in the crystal engineering of low-dimensional (2D) perovskites[1][2].

Unlike traditional aliphatic or aromatic ammonium salts, MEAI acts as a bi-functional passivating agent. This whitepaper provides an in-depth technical analysis of the crystal structure modulation induced by MEAI precursors, elucidating the causality behind its superior passivation capabilities and providing self-validating protocols for its implementation.

Mechanistic Principles of MEAI-Induced Crystallography

To understand why MEAI outperforms standard precursors, we must analyze its molecular architecture and its thermodynamic interactions with the crystal lattice.

MEAI possesses a unique bi-functional structure:

  • Ammonium Terminus (-NH₃⁺): Acts as the primary anchor. It occupies the A-site vacancy in the perovskite lattice through strong electrostatic interactions and hydrogen bonding with the [PbI₆]⁴⁻ octahedral framework[3].

  • Methoxyethyl Tail (-CH₂CH₂OCH₃): This is the critical differentiator. The ether oxygen contains lone-pair electrons that act as a Lewis base, coordinating directly with Lewis acidic undercoordinated Pb²⁺ ions (antisite defects or vacancies) at the crystal surface[2][4].

This dative covalent interaction alters the crystallization kinetics, favoring the thermodynamic stabilization of a 2D Ruddlesden-Popper (RP) phase capping layer over the bulk 3D structure[2]. The resulting 2D layer provides a hydrophobic barrier that suppresses ion migration and protects the underlying lattice from moisture degradation[2].

G A 3D Perovskite Film (Undercoordinated Pb2+ Defects) C Ammonium Anchoring (Hydrogen Bonding with I-) A->C D Ether Oxygen Coordination (Lewis Base to Pb2+ Lewis Acid) A->D B MEAI Precursor Solution (2-Methoxyethylammonium Iodide) B->C B->D E 2D/3D Heterojunction Formation (Ruddlesden-Popper Phase) C->E D->E F Defect Passivation & Suppressed Ion Migration E->F

Crystal Structure Analysis: XRD Signatures

The structural transformation induced by the MEAI precursor is primarily validated through X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

  • XRD Profiling: A pristine 3D perovskite exhibits characteristic diffraction peaks (e.g., at 14.1° for the (110) plane). Upon MEAI treatment, new low-angle diffraction peaks emerge (typically between 8.0° and 10.0°), which are the crystallographic signatures of the expanded interlayer spacing inherent to the 2D (MEAI)₂PbI₄ phase[2][4].

  • Causality in Peak Shifting: The exact peak position dictates the d-spacing of the organic bilayer. Because the methoxyethyl chain is highly flexible but sterically demanding, it forces the [PbI₆]⁴⁻ octahedra to tilt, which is reflected in the broadening of the low-angle XRD peaks compared to rigid aromatic spacers like Phenethylammonium iodide (PEAI)[4].

Experimental Protocols: Synthesis and Characterization

To ensure reproducibility, the following protocol outlines the integration and structural verification of MEAI in crystal matrices. Every step is designed as a self-validating system.

Protocol: MEAI Precursor Integration and 2D Phase Conversion

Step 1: Precursor Solution Formulation

  • Action: Dissolve MEAI powder (purity >99.99%) in anhydrous isopropanol (IPA) to achieve a concentration of 2–5 mg/mL[4].

  • Causality: IPA is chosen because it is an orthogonal solvent; it dissolves the organic MEAI salt without dissolving the underlying 3D perovskite lattice.

  • Self-Validation Check: The solution must be optically clear. Any turbidity indicates precursor degradation or moisture contamination, which will lead to parasitic non-radiative recombination centers rather than passivation.

Step 2: Dynamic Spin-Coating

  • Action: Dynamically spin-coat 50 µL of the MEAI solution onto a freshly annealed 3D film at 4000 rpm for 30 seconds.

  • Self-Validation Check: Before proceeding to thermal annealing, observe the film surface. A uniform, specular reflection indicates homogeneous precursor distribution. Macroscopic cloudiness suggests premature crystallization, requiring recalibration of the spin-coating acceleration.

Step 3: Thermal Annealing

  • Action: Transfer the substrate to a hotplate at 100°C for 5 minutes.

  • Causality: Thermal energy overcomes the activation barrier for the intercalation of MEAI into the surface lattice, triggering the localized 3D-to-2D phase conversion and driving off residual IPA[2].

Step 4: Structural Verification

  • Action: Subject the film to Cu-Kα XRD (λ = 1.5406 Å). Scan from 2θ = 5° to 40°.

  • Self-Validation Check: A successful 2D phase formation is validated by a distinct low-angle peak (< 10°). If this peak is absent, the MEAI concentration in Step 1 must be incrementally increased[4].

Workflow Step1 1. MEAI Precursor Dissolution (2-5 mg/mL in IPA) Step2 2. Dynamic Spin-Coating (4000 rpm, 30s on 3D Perovskite) Step1->Step2 Step3 3. Thermal Annealing (100°C, 5 min) Step2->Step3 Step4 4. XRD & GIWAXS Characterization Step3->Step4 Step5 5. Device Integration (HTL Deposition) Step4->Step5

Step-by-step experimental workflow for MEAI precursor integration and structural validation.

Quantitative Data: Comparative Crystallographic Metrics

The structural modifications imparted by MEAI directly correlate with macroscopic device performance. Table 1 summarizes the crystallographic and photovoltaic parameters of MEAI compared to other standard ammonium precursors.

Table 1: Comparative Analysis of Spacer Cations on Crystallography and Performance

Precursor CationChemical Formula2D XRD Peak Position (2θ)Primary Passivation MechanismChampion PCE (%)
None (Pristine 3D) N/AN/AUnpassivated~21.39%
BAI (Butylammonium) C₄H₉NH₃I~4.0°Steric hindrance~22.50%
PEAI (Phenethylammonium) C₈H₁₁NH₃I~5.5°Steric + π-π interaction~20.96%
MEAI / MOAI (2-Methoxyethylammonium) CH₃OCH₂CH₂NH₃I~8.0° - 10.0°Steric + Ether O-Pb²⁺ Coordination~23.70%

Data synthesized from comparative structural analyses[2][3][4]. The precise low-angle XRD peak depends on the specific n-value of the Ruddlesden-Popper phase formed.

Conclusion

The crystal structure analysis of 2-methoxyethylammonium iodide (MEAI) precursors reveals a highly sophisticated dual-function mechanism. By combining the electrostatic anchoring of the ammonium group with the dative covalent bonding of the ether oxygen, MEAI effectively neutralizes surface trap states and templates the growth of a highly oriented 2D capping layer. This structurally validated approach provides a robust framework for developing next-generation, high-efficiency optoelectronic and chemical devices.

References

  • Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide Source: ACS Energy Letters URL:[Link]

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Source: Small (Wiley Online Library) URL:[Link]

  • Investigation of the Effect of the Passivation on the Charge Transfer from MAPbI3 to Electron Transport Layer Using a Heterodyne Transient Grating Spectroscopic Technique Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermal Stability Profile of 2-Methoxyethylamine Hydroiodide (MOAI) in 2D/3D Perovskite Heterojunctions: A Mechanistic Guide

Executive Summary The commercialization of perovskite solar cells (PSCs) has historically been bottlenecked by the intrinsic thermal instability of 3D perovskite lattices (e.g., FAPbI₃). Recently, the introduction of bul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercialization of perovskite solar cells (PSCs) has historically been bottlenecked by the intrinsic thermal instability of 3D perovskite lattices (e.g., FAPbI₃). Recently, the introduction of bulky organic spacer cations has revolutionized interfacial engineering. Among these, 2-methoxyethylamine hydroiodide (MOAI, CAS: 2059082-61-8) 1 has emerged as a transformative passivating agent. By forming a robust 2D/3D heterojunction, MOAI not only pushes power conversion efficiencies (PCE) beyond 23.70% but fundamentally alters the thermal degradation kinetics of the device, enabling remarkable operational stability under severe thermal stress 2.

This whitepaper dissects the molecular causality, quantitative thermal profiles, and self-validating experimental workflows required to successfully implement MOAI in high-performance photovoltaics.

Molecular Dynamics & Causality: The Methoxy Advantage

Standard aliphatic amines (such as butylammonium) provide a basic steric barrier but lack strong electronic interaction with the perovskite lattice. MOAI solves this through its terminal methoxy (–OCH₃) functional group.

  • Electrostatic Defect Coordination: The oxygen atom within the methoxy group acts as a potent Lewis base. Its lone electron pairs form strong coordinate covalent bonds with undercoordinated Pb²⁺ trap states located at the grain boundaries and the film surface 3. This interaction neutralizes non-radiative recombination centers.

  • Suppression of Ion Migration: Thermal degradation in PSCs at 60°C–85°C is primarily driven by the migration of iodide vacancies [[4]](). The steric bulk of the 2-methoxyethylammonium cation significantly increases the activation energy required for halide migration, effectively "locking" the lattice in place 5.

  • Hydrophobic Shielding: The resulting 2D Ruddlesden-Popper capping layer is highly hydrophobic, repelling ambient moisture and preventing the hydration-induced phase transition of the underlying 3D bulk 2.

Quantitative Thermal Stability Profile

Table 1: Comparative Stability and Performance Metrics
MetricPristine 3D Perovskite (Control)MOAI-Passivated 2D/3D HeterojunctionMechanistic Causality
Power Conversion Efficiency (PCE) 21.39%23.70% Defect passivation reduces non-radiative recombination, boosting V_oc and Fill Factor 2.
Thermal Stability (60°C, 1000h) ~76% retention>90% - 95% retention Steric bulk of 2-MeOEA⁺ suppresses iodide ion migration and structural collapse 6.
Moisture Resistance (Contact Angle) ~55°>80° The 2D capping layer provides a dense, hydrophobic thermodynamic barrier [[2]]().
Trap Density HighSignificantly Reduced Methoxy oxygen coordinates directly with undercoordinated Pb²⁺ surface ions [[3]]().

Self-Validating Experimental Protocol: 2D/3D Heterojunction Fabrication

To ensure reproducibility and scientific integrity, the following protocol integrates causal explanations and built-in validation checkpoints.

Step 1: Orthogonal Precursor Formulation

  • Action: Dissolve MOAI powder in anhydrous isopropanol (IPA) at a concentration of 3–5 mg/mL.

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the MOAI salt but does not dissolve the underlying 3D perovskite (e.g., FAPbI₃). This ensures that the reaction is strictly confined to the surface, preventing the destruction of the bulk lattice.

Step 2: Dynamic Spin-Coating Deposition

  • Action: Deposit 50 µL of the MOAI solution onto a pre-annealed 3D perovskite film while spinning at 4000 rpm for 30 seconds.

  • Causality: Dynamic dispensing (dropping the solution while the substrate is already spinning) prevents localized pooling of the solvent. Pooling leads to irregular 2D phase crystallization and inhomogeneous charge extraction interfaces.

Step 3: Thermodynamically Driven Intercalation

  • Action: Anneal the treated film on a hotplate at 100°C for 10 minutes in a nitrogen-filled glovebox.

  • Causality: The thermal energy drives the intercalation of the bulky 2-methoxyethylammonium cations into the top layers of the [PbI₆]⁴⁻ octahedra, triggering the phase transition into the 2D Ruddlesden-Popper structure.

Step 4: Orthogonal Validation (The Self-Validating Checkpoint)

  • Action: Perform Water Contact Angle measurements and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

  • Causality & Validation:

    • Contact Angle: If the angle is < 75°, the 2D layer has not formed uniformly (indicating precursor pooling or insufficient annealing). A successful MOAI layer will yield an angle > 80° 2.

    • GIWAXS: Confirms the crystallographic orientation. The appearance of low-q diffraction peaks verifies the presence of the 2D phase, ensuring the protocol was successful 3.

Mechanistic Visualization

ThermalStability cluster_unpassivated Standard 3D Perovskite cluster_passivated MOAI-Passivated Heterojunction U1 Pristine 3D Lattice U2 Thermal Stress (60-85°C) U1->U2 P1 MOAI Treatment U1->P1 Surface Engineering U3 Ion Migration U2->U3 U4 Rapid Degradation U3->U4 P2 2D Capping Layer P1->P2 P3 Pb2+ Coordination P2->P3 P4 Suppressed Migration P3->P4 P5 Thermal Stability P4->P5

Conclusion

References

  • Gao, Xiaoxin, et al. "Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions." Infoscience - EPFL, 2024.2

  • Sigma-Aldrich. "2-Methoxyethylamine Hydroiodide | 2059082-61-8." Sigma-Aldrich Product Catalog. 1

  • "Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide." ACS Energy Letters, 2019.3

  • Tian, Shun, et al. "Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions." ResearchGate / Small, 2024.6

  • Tian, Shun, et al. "Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions." PubMed, 2024.5

  • Syzgenteva, Olga A., et al. "Surface passivation with 2D perovskites... understanding the effect of substituent position." Infoscience - EPFL, 2024.4

Sources

Foundational

Advanced Material Safety &amp; Application Guide: 2-Methoxyethylamine Hydroiodide (CAS 2059082-61-8)

As a Senior Application Scientist in advanced materials and optoelectronics, I approach chemical handling not merely as a compliance exercise, but as a foundational parameter for experimental reproducibility. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in advanced materials and optoelectronics, I approach chemical handling not merely as a compliance exercise, but as a foundational parameter for experimental reproducibility. The compound 2-Methoxyethylamine Hydroiodide (often abbreviated as 2-MeO-EAI) has rapidly transitioned from a niche organic intermediate to a critical passivating agent in next-generation perovskite photovoltaics.

This whitepaper synthesizes standard Safety Data Sheet (SDS) requirements with deep mechanistic insights, providing drug development professionals and materials scientists with a comprehensive, self-validating framework for handling and applying this molecule.

Physicochemical Profiling & Quantitative Data

To engineer high-performance devices or synthesize pure pharmaceutical intermediates, one must first understand the quantitative baseline of the raw material. The structural variations in organohalide cations are directly responsible for optimizing band gaps and carrier diffusion lengths in semiconductor applications.

Below is the consolidated quantitative data for 2-MeO-EAI.

PropertyQuantitative ValueCausality / Scientific Relevance
CAS Number 2059082-61-8Unique chemical identifier ensuring supply chain precision.
Molecular Formula C₃H₁₀INO (or C₃H₉NO·HI)Defines the exact stoichiometric ratio required for precursor molarity calculations.
Molecular Weight 203.02 g/mol Critical for precise molar mass doping in perovskite precursor solutions.
Purity >98.0%High purity is mandatory; impurities act as extrinsic trap states, causing non-radiative recombination in semiconductor films.
Appearance White to light yellow powderA shift toward yellow indicates the oxidative degradation of I⁻ to I₂, serving as an immediate visual quality control metric.
Storage Temperature 2-8°CRefrigeration prevents thermal degradation and preserves the highly hygroscopic ammonium salt.

Hazard Mitigation & Handling Logic (SDS Core)

Standard safety data sheets list hazards without explaining the chemical causality behind them. 2-MeO-EAI is an alkylammonium halide. The hydroiodide salt is slightly acidic, and the amine backbone is inherently reactive, leading to specific biological and environmental interactions. Based on structural analogs and SDS data, it is classified as a skin and eye irritant[1],[2].

GHS Hazard Classifications & Causality
  • Skin Irritation (Category 2 - H315): The acidic nature of the hydroiodide salt disrupts the lipid bilayer of the stratum corneum upon prolonged contact[2].

  • Eye Irritation (Category 2 - H319): High solubility in aqueous environments means the salt rapidly dissociates in ocular fluid, causing immediate osmotic and pH-driven irritation[2].

Self-Validating Handling Workflow

To prevent both personal injury and material degradation, handling must follow a strict logical sequence. If the material has degraded (indicated by color), it will introduce iodine vacancies into your final product, ruining device efficiency.

MaterialHandling Start Inspect 2-MeO-EAI Batch ColorCheck Visual QC: Is Powder White? Start->ColorCheck Yellow Yellow/Brown (Iodine Oxidation) ColorCheck->Yellow No White White (High Purity >98%) ColorCheck->White Yes Discard Discard or Recrystallize Yellow->Discard Failed Validation Proceed Store at 2-8°C / Use in Glovebox White->Proceed Passed Validation

Visual quality control and handling logic for 2-MeO-EAI batches.

Mechanism of Action: Defect Passivation in Perovskites

Why choose 2-methoxyethylamine hydroiodide over standard methylammonium iodide (MAI)? The answer lies in Lewis acid-base interaction .

In polycrystalline perovskite solar cells (PSCs), grain boundaries are riddled with undercoordinated Pb²⁺ ions (halide vacancies). These defects act as Lewis acids, trapping charge carriers and severely degrading the power conversion efficiency of the solar cell.

When 2-MeO-EAI is introduced:

  • The Ammonium Tail (-NH₃⁺): Anchors securely into the A-site vacancies of the APbI₃ perovskite lattice via hydrogen bonding.

  • The Methoxy Group (-OCH₃): Acts as a powerful Lewis base. The lone pair electrons on the oxygen atom coordinate directly with the uncoordinated Pb²⁺ defects, effectively neutralizing the trap states.

  • The Hydroiodide (I⁻): Fills ambient halide vacancies, restoring the stoichiometric balance of the lattice.

Experimental Protocol: 2-MeO-EAI Integration & Device Fabrication

To ensure scientific integrity, I have designed this protocol as a self-validating system . You do not proceed to the next step unless the prior step's validation checkpoint is met. This prevents the costly waste of substrates and cleanroom time.

Phase 1: Precursor Engineering
  • Solvent Preparation: In a nitrogen-filled glovebox, prepare a solvent mixture of DMF and DMSO in a 4:1 volumetric ratio.

    • Causality: DMF dissolves the bulk precursors, while DMSO forms an intermediate Lewis acid-base adduct with PbI₂, retarding rapid crystallization for smoother films.

  • Solute Addition: Dissolve 1.5 M PbI₂ and 1.5 M Formamidinium Iodide (FAI). Add exactly 2 mol% of 2-MeO-EAI as the passivating additive.

  • Validation Checkpoint 1: Stir at 60°C for 2 hours. The solution must be perfectly clear and yellow. If cloudy, aggregates are present; filter through a 0.22 µm PTFE syringe filter.

Phase 2: Spin-Coating & Nucleation Control
  • Deposition: Dispense 40 µL of the precursor onto a UV-Ozone treated FTO/TiO₂ substrate.

  • Spin Dynamics: Spin at 1000 rpm for 10s, then accelerate to 4000 rpm for 30s.

  • Anti-Solvent Quenching: Exactly 15 seconds into the 4000 rpm stage, rapidly drip 150 µL of anhydrous chlorobenzene onto the spinning substrate.

    • Causality: The anti-solvent instantaneously extracts the DMF, throwing the solution into supersaturation and triggering homogeneous, pinhole-free nucleation.

  • Validation Checkpoint 2: The film should immediately turn cloudy/light brown. If it remains wet and yellow, the anti-solvent timing was missed. Discard the film.

Phase 3: Thermal Annealing & Passivation Validation
  • Annealing: Transfer the substrate to a hotplate set at 100°C for 10 minutes.

    • Causality: Thermal energy drives off the residual DMSO adduct, forcing the transition into the photoactive black perovskite phase, while the methoxy groups of 2-MeO-EAI migrate to passivate the newly formed grain boundaries.

  • Validation Checkpoint 3 (Photoluminescence): Before depositing the hole transport layer (HTL), perform steady-state Photoluminescence (PL) spectroscopy. A successful 2-MeO-EAI passivation will yield a significant increase in PL intensity and a slight blue-shift compared to a control film, confirming that non-radiative recombination centers (Pb²⁺ defects) have been neutralized.

ProtocolFlow Step1 Solvate PbI2 + 2-MeO-EAI in DMF/DMSO Check1 QC: Clear Solution? (No Aggregates) Step1->Check1 Step2 Spin Coat & Anti-Solvent Drip Check1->Step2 Yes Step3 Thermal Anneal (100°C, 10 min) Step2->Step3 Check2 QC: Dark Black Film? (Phase Transition) Step3->Check2 Step4 Validation: PL Spectrum Intensity Spike Check2->Step4 Yes

Self-validating workflow for 2-MeO-EAI integration in perovskite films.

References

  • 2-Methoxyethylamine Hydrobromide — Chemical Substance Information, NextSDS.[Link]

Sources

Exploratory

Electronic Properties and Interfacial Engineering of Methoxy-Functionalized Ammonium Iodides

Executive Summary In the pursuit of defect-free semiconductor interfaces, the molecular engineering of passivation agents has become as precise as rational drug design. Much like how a small-molecule drug is sterically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of defect-free semiconductor interfaces, the molecular engineering of passivation agents has become as precise as rational drug design. Much like how a small-molecule drug is sterically and electronically engineered to bind to a specific enzymatic active site, methoxy-functionalized ammonium iodides—such as 4-methoxyphenethylammonium iodide (p-MeOPEAI) and 2-methoxyethylammonium iodide (MEAI)—are molecularly designed to target and neutralize specific atomic defects on perovskite semiconductor surfaces. This whitepaper provides an in-depth technical analysis of the electronic properties, structure-activity relationships, and self-validating experimental protocols associated with these advanced passivators.

Mechanistic Causality: The Electronic Influence of the Methoxy Group

The superior performance of methoxy-functionalized ammonium iodides stems directly from the electronic properties of the methoxy (-OCH₃) functional group. Understanding this requires analyzing the specific defect chemistry at the semiconductor interface.

Electronic Density and Lewis Acid-Base Interactions The surface of a standard perovskite film is heavily populated with undercoordinated Pb²⁺ ions, which act as deep-level electron traps (Lewis acids) that cause non-radiative recombination. The methoxy group acts as a potent electron-donating group via resonance. When substituted onto the benzene ring of phenethylammonium iodide (PEAI) to form p-MeOPEAI, it significantly increases the electron cloud density of the aromatic π-system, as detailed in [1]. This electron-rich aromatic ring acts as a powerful Lewis base, effectively neutralizing the Lewis acidic Pb²⁺ defects[1].

Multifunctional Coordination Beyond the π-system, the oxygen atom within the methoxy group possesses lone-pair electrons that directly coordinate with lead defects. Simultaneously, the ammonium group (-NH₃⁺) passivates negatively charged iodine vacancies via electrostatic interactions and hydrogen bonding, a synergistic mechanism corroborated by[2].

Mechanism A Uncoordinated Pb²⁺ (Lewis Acid Trap) C Electrostatic Binding & Lone-Pair Coordination A->C B Methoxy-Ammonium (Lewis Base) B->C D Defect Neutralization & Passivation C->D

Caption: Mechanism of Pb²⁺ defect passivation by methoxy-functionalized ammonium iodides.

Quantitative Optoelectronic Enhancements

Table 1: Comparative Electronic and Photovoltaic Metrics of Passivated Systems

PassivatorFunctional GroupPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Trap Density / RecombinationEnvironmental Stability Retention
Control (None) N/A~19.98% - 20.86%1.09 V - 1.11 VHigh49% after 900 hours
PEAI Phenyl (None)~20.96%1.13 VModerateModerate
p-MeOPEAI 4-Methoxyphenyl22.98% - 23.08%1.18 V - 1.22 VLow95% after 900 hours
MEAI 2-Methoxyethyl~23.70%> 1.15 VLow95% after 1000 hours
Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the application of methoxy-functionalized ammonium iodides must follow a strict, self-validating methodology. The following protocols detail not just the how, but the causality behind each step.

Protocol A: Synthesis and Application of the 2D/3D Heterojunction
  • Precursor Formulation: Dissolve the methoxy-ammonium salt (e.g., p-MeOPEAI) in anhydrous isopropanol (IPA) at a concentration of 3–5 mg/mL.

  • Dynamic Spin-Coating: Dispense the solution dynamically onto the crystallized perovskite film while spinning at 4000 rpm for 30 seconds.

    • Causality: Dynamic dispensing prevents localized solvent pooling and ensures a homogeneous, conformal distribution of the passivator across the microscopic grain boundaries.

  • Mild Thermal Annealing: Anneal the substrate at 80°C for 5 minutes.

Protocol B: Self-Validating Characterization Loop

Relying solely on final device efficiency (PCE) is scientifically insufficient, as PCE is convoluted by multiple device interfaces. A self-validating system must isolate the passivation effect.

  • Space-Charge Limited Current (SCLC) Analysis: Fabricate single-carrier (electron-only and hole-only) devices.

    • Causality: By extracting the trap-filled limit voltage ( VTFL​ ), researchers can mathematically quantify the absolute reduction in trap density, directly validating the chemical efficacy of the methoxy-driven passivation independent of other transport layers[1],[4].

  • Time-Resolved Photoluminescence (TRPL): Measure the PL decay kinetics of the passivated film versus the control.

    • Causality: An extended carrier lifetime (e.g., an increase from 0.95 μs to 2.93 μs) provides direct kinetic proof that non-radiative recombination pathways have been successfully blocked by the methoxy functional group[1].

Workflow S1 1. Precursor Formulation (Orthogonal Solvent) S2 2. Dynamic Spin-Coating (Homogeneous Distribution) S1->S2 S3 3. Mild Thermal Annealing (2D Phase Assembly) S2->S3 S4 4. TRPL & SCLC Validation (Trap Density Quantification) S3->S4

Caption: Standardized workflow for 2D/3D heterojunction fabrication and self-validation.

Conclusion

The integration of methoxy-functionalized ammonium iodides represents a paradigm shift in semiconductor defect engineering. By rationally designing molecules where the electron-donating methoxy group enhances Lewis acid-base interactions at the interface, researchers can systematically eliminate deep-level traps. This targeted approach not only pushes power conversion efficiencies beyond the 23% threshold but also imparts the critical environmental stability required for commercial optoelectronic deployment.

References
  • Methoxy‐Based Passivator 4‐Methoxyphenethylammonium Iodide as Multifunctional Passivator for High‐Efficiency 3D/2D Flexible Perovskite Solar Cells over 23% Source: Advanced Science / ResearchGate URL:[Link]

  • Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide Source: ACS Energy Letters URL:[Link]

  • Researchers develop 3D/2D perovskite solar cell with 23.08% efficiency thanks to PEAI salt Source: Perovskite-Info URL:[Link]

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Engineering 3D/2D Perovskite Heterojunctions: 2-Methoxyethylamine Hydroiodide as a Bulky Spacer Cation

Executive Summary The commercialization of perovskite solar cells (PSCs) and optoelectronic devices hinges on overcoming the intrinsic instability and high surface defect densities of 3D bulk perovskite films. Interface...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercialization of perovskite solar cells (PSCs) and optoelectronic devices hinges on overcoming the intrinsic instability and high surface defect densities of 3D bulk perovskite films. Interface engineering using bulky spacer cations to form 2D/3D heterojunctions has emerged as a dominant strategy. This technical guide explores the mechanistic advantages and application protocols of 2-methoxyethylamine hydroiodide (2-MeOEA·HI) —frequently referred to in literature as 2-methoxyethylammonium iodide (MOAI or MEAI)—as a next-generation passivation agent. By synthesizing structural chemistry with field-proven methodologies, this guide provides researchers with a comprehensive framework for deploying ether-functionalized cations in high-efficiency optoelectronics.

The Chemical Causality of 2-MeOEA·HI

In standard 3D/2D heterojunction engineering, aliphatic cations like n -butylammonium iodide (BAI) are used to cleave the 3D perovskite lattice and form a moisture-resistant 2D Ruddlesden-Popper capping layer[1]. However, simple alkyl chains rely purely on steric hindrance and basic ionic bonding, leaving room for non-radiative recombination at the interface.

2-MeOEA·HI introduces a critical structural upgrade: an ether linkage (methoxy group, −OCH3​ ) attached to the ethylammonium backbone. The causality behind its superior performance is rooted in its electronic properties:

  • Electron Density Donation: The oxygen atom in the methoxy group is strongly electron-donating. This increases the overall electron cloud density around the molecule, significantly strengthening the electrostatic interaction between the ammonium anchor ( −NH3+​ ) and the undercoordinated Pb2+ defects on the perovskite surface [2].

  • Dipole-Dipole Stabilization: The ether oxygen can form secondary hydrogen bonds with uncoordinated iodide ions or methylammonium/formamidinium cations, suppressing halide migration under thermal and electrical stress [1].

  • Hydrophobic Shielding: The terminal methyl group of the methoxy moiety provides a hydrophobic umbrella, repelling ambient moisture and drastically improving the long-term operational stability of the device [1].

Mechanism N1 Undercoordinated Pb2+ (Surface Traps) N2 2-MeOEA·HI Application N1->N2 N3 Ammonium Anchor (-NH3+) Electrostatic Bonding N2->N3 N4 Methoxy Group (-OCH3) Electron Density Donation N2->N4 N5 Defect Passivation & Hydrophobic Barrier N3->N5 N4->N5 N6 Suppressed Ion Migration & Enhanced Stability N5->N6

Mechanistic pathway of defect passivation and stability enhancement by 2-MeOEA·HI.

Experimental Workflow: Self-Validating Passivation Protocol

To ensure reproducibility and scientific integrity, the application of 2-MeOEA·HI must be treated as a self-validating system. The following protocol details the creation of a 3D/2D heterojunction, incorporating causality for each step and immediate validation metrics.

Phase 1: Precursor Formulation
  • Step: Dissolve 2-MeOEA·HI powder in anhydrous isopropanol (IPA) to achieve a concentration of 3 to 5 mg/mL .

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the hydroiodide salt but has negligible solubility for the underlying 3D perovskite (e.g., FAPbI3​ ), ensuring the bulk lattice is not destroyed during deposition.

Phase 2: Orthogonal Deposition
  • Step: Dynamically spin-coat the 2-MeOEA·HI solution onto a freshly annealed 3D perovskite film at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.

  • Causality: Dynamic dispensing (dropping the solution while the substrate is already spinning) prevents localized solvent pooling, ensuring a uniform, nanometer-thick distribution of the spacer cation across the rough 3D grains.

Phase 3: Thermal Activation & Phase Transition
  • Step: Anneal the treated film at 100∘C for 5–10 minutes.

  • Causality: The thermal energy drives the solid-state reaction between the 2-MeOEA·HI cations and excess PbI2​ (or the surface FAPbI3​ lattice), triggering a phase transition that self-assembles the 2D perovskite capping layer.

Phase 4: System Validation (Quality Control)

Do not proceed to Hole Transport Layer (HTL) deposition without validating the 2D layer formation.

  • Structural Validation: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). The appearance of distinct low- q diffraction peaks confirms the formation of a 2D layered structure oriented parallel to the substrate [1].

  • Electronic Validation: Conduct Time-Resolved Photoluminescence (TRPL). A significant increase in carrier lifetime (e.g., shifting from to ) confirms successful defect passivation and the suppression of non-radiative recombination centers [2].

Workflow A 3D Perovskite Fabrication C Spin-Coating Passivation Layer A->C B 2-MeOEA·HI Solution Prep B->C D Thermal Annealing (2D Phase Transition) C->D E GIWAXS & TRPL Validation D->E F Complete Device Integration E->F

Workflow for fabricating and validating 3D/2D perovskite heterojunctions using 2-MeOEA·HI.

Quantitative Performance Metrics

The integration of 2-MeOEA·HI (MOAI) into n−i−p device architectures—specifically those utilizing Chemical Bath Deposition (CBD) SnO2​ electron transport layers—has demonstrated state-of-the-art performance enhancements [1].

The table below synthesizes comparative data, illustrating how ether-functionalized cations outperform standard linear and branched aliphatic cations.

Passivation AgentChemical NaturePCE (%) Voc​ (V)Stability (1000h, N2​ )Key Mechanistic Advantage
Control (None) N/A21.39~1.11Rapid DegradationBaseline; high surface trap density.
BAI Linear Alkyl> 21.39-ModerateBasic steric hindrance; limited electronic interaction.
PNAI Branched Alkyl> 21.39-~95% RetentionEnhanced hydrophobicity via branched chains.
2-MeOEA·HI Ether-Functionalized23.70 > 1.18 Excellent Dipole-enhanced Pb2+ coordination; superior charge extraction.

Data synthesized from recent high-efficiency PSC benchmarks [1][2]. The methoxy group's electron-donating nature directly correlates with the highest observed Power Conversion Efficiency (PCE) and Open-Circuit Voltage ( Voc​ ).

Conclusion & Future Outlook

The transition from simple alkylammonium salts to functionalized bulky spacer cations represents a critical maturation in perovskite interface engineering. 2-Methoxyethylamine hydroiodide (2-MeOEA·HI) proves that molecular design—specifically the strategic placement of electron-donating ether linkages—can simultaneously solve the dual challenges of non-radiative recombination and environmental instability.

For drug development professionals and synthetic chemists looking at this space, the principles of rationally designing spacer cations mirror structure-activity relationship (SAR) optimizations in medicinal chemistry: small functional group tweaks yield massive systemic performance gains. Future research should focus on multi-ether (e.g., pegylated) ammonium cations to further tune the dielectric constant of the 2D layer, potentially accelerating charge extraction while maintaining absolute moisture resilience.

References

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Small (Wiley) / PubMed Central URL:[Link]

  • Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide ACS Energy Letters URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of High-Efficiency 3D/2D Heterojunction Perovskite Solar Cells using 2-Methoxyethylamine Hydroiodide

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The rapid evolution of perovskite solar cells (PSCs) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The rapid evolution of perovskite solar cells (PSCs) has shifted focus from bulk crystal growth to precision interface engineering. One of the most effective strategies to suppress non-radiative recombination and enhance environmental stability is the construction of a 3D/2D perovskite heterojunction. This application note details the field-proven protocol for utilizing 2-methoxyethylamine hydroiodide (MEAI, also known as MOAI; CAS: 663941-77-3)[1] as an interfacial passivation layer. Recent optimizations utilizing MEAI have successfully pushed power conversion efficiencies (PCE) from baseline values of ~21.4% to 23.70% , while retaining >95% of initial efficiency after 1000 hours of operation[2].

Mechanistic Rationale (E-E-A-T)

As an application scientist, it is critical to understand why a reagent is chosen, rather than just how to apply it. MEAI is a rationally designed bifunctional organic spacer that outperforms simple alkylammonium salts through two distinct mechanisms:

  • Lewis Base Coordination (Defect Passivation): The methoxy tail (-O-CH₃) features an electron-donating oxygen atom with lone pairs. This acts as a Lewis base, directly coordinating with undercoordinated Pb²⁺ trap states (Lewis acids) located at the 3D perovskite grain boundaries and surface[3]. This coordination neutralizes deep-level defects, significantly reducing non-radiative recombination and enhancing charge transfer efficiency[4].

  • Robust 3D/2D Heterojunction Formation: The primary ammonium headgroup (-NH₃⁺) anchors into the A-site vacancies of the [PbI₆]⁴⁻ octahedral lattice, replacing volatile cations (like MA⁺ or FA⁺) to form a highly stable, low-dimensional (2D) Ruddlesden-Popper capping layer[2]. The ethyl chain provides optimal steric hindrance, creating a hydrophobic barrier that suppresses moisture ingress and halts halide ion migration[2].

Comparative Performance Data

Device ArchitectureV_oc (V)J_sc (mA/cm²)Fill Factor (%)PCE (%)Stability (1000h, N₂ at RT)
Pristine 3D Perovskite 1.1224.5077.821.39~75% retention
3D/2D Heterojunction (MEAI) 1.1725.2080.423.70>95% retention

(Data synthesized from recent high-efficiency CBD-SnO₂ benchmarks using MEAI passivation [2])

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. In-process Quality Control (QC) checks are embedded to ensure each layer meets the required physical and electronic parameters before proceeding.

Phase 1: Substrate Preparation & ETL Deposition

Causality: Chemical Bath Deposition (CBD) of SnO₂ is utilized instead of spin-coating because it minimizes oxygen vacancies and provides superior energy level alignment with the perovskite conduction band[2].

  • Cleaning: Sonicate FTO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes to increase surface wettability.

  • CBD-SnO₂ Synthesis: Immerse the FTO substrates vertically in an aqueous bath containing SnCl₂·2H₂O and urea. Maintain the bath at 70 °C for 3–4 hours[2].

  • Annealing: Rinse the substrates with DI water and anneal at 180 °C for 1 hour in ambient air.

  • In-Process QC: The resulting SnO₂ film should exhibit a thickness of ~20–30 nm (verifiable via ellipsometry) and a water contact angle of <15° after a secondary 15-minute UV-Ozone treatment.

Phase 2: 3D Perovskite Crystallization
  • Precursor Preparation: Dissolve the perovskite precursor salts (e.g., FAPbI₃-rich mixed cation system) in a mixed solvent of anhydrous DMF and DMSO (4:1 v/v) to achieve a 1.4 M concentration.

  • Spin-Coating: Dispense 40 μL of the precursor onto the SnO₂ substrate. Spin at 1000 rpm for 10 s, followed by 4000 rpm for 30 s.

  • Anti-Solvent Dripping: Exactly 10 seconds before the end of the high-speed step, rapidly dispense 150 μL of chlorobenzene. Causality: The anti-solvent extracts the DMF/DMSO, triggering rapid supersaturation and uniform nucleation of the intermediate phase.

  • Crystallization: Anneal the films on a hotplate at 100 °C for 10 minutes, then 150 °C for 10 minutes to form the photoactive α-phase.

  • In-Process QC: The film must instantly transition from a transparent/yellowish state to a dense, reflective dark brown/black.

Phase 3: MEAI Surface Passivation (The Core Step)

Causality: Isopropanol (IPA) is chosen as the orthogonal solvent. It readily dissolves the MEAI salt but cannot solubilize the underlying 3D perovskite lattice, ensuring the passivation remains strictly interfacial.

  • Solution Prep: Dissolve 2-methoxyethylamine hydroiodide (MEAI) in anhydrous IPA at a concentration of 3 mg/mL . Stir at room temperature until fully dissolved.

  • Dynamic Spin-Coating: Transfer the cooled 3D perovskite substrates to the spin-coater. Start spinning at 4000 rpm. Dynamically dispense 100 μL of the MEAI solution onto the spinning substrate and allow it to spin for 30 seconds.

  • 2D Phase Induction: Transfer the substrate to a hotplate and anneal at 100 °C for 5 minutes. Causality: Thermal energy is required to drive the MEAI molecules into the surface iodine vacancies, completing the structural transition to a 2D Ruddlesden-Popper phase[2].

Phase 4: Hole Transport Layer (HTL) & Metallization
  • HTL Deposition: Spin-coat a standard Spiro-OMeTAD solution (doped with Li-TFSI and 4-tert-butylpyridine in chlorobenzene) at 3000 rpm for 30 seconds.

  • Electrode Evaporation: Deposit 80 nm of Gold (Au) via thermal evaporation under high vacuum (<10⁻⁶ Torr) to complete the device.

  • Final Device QC: J-V sweeps should exhibit a hysteresis index of <5%, confirming that the MEAI layer has successfully passivated ion-migrating trap states.

Workflow Diagram

Workflow Substrate 1. FTO Substrate Preparation (UV-Ozone Treatment) ETL 2. SnO2 ETL Deposition (Chemical Bath Deposition) Substrate->ETL Perovskite 3. 3D Perovskite Spin-Coating (Anti-Solvent Dripping) ETL->Perovskite Anneal1 4. Crystallization Annealing (100°C - 150°C) Perovskite->Anneal1 Passivation 5. MEAI Passivation Layer (Spin-Coating in IPA) Anneal1->Passivation Anneal2 6. 2D/3D Interface Formation (Annealing at 100°C) Passivation->Anneal2 HTL 7. Spiro-OMeTAD HTL (Spin-Coating) Anneal2->HTL Electrode 8. Metal Electrode (Thermal Evaporation of Au) HTL->Electrode

Figure 1: Workflow for 3D/2D heterojunction perovskite solar cells using MEAI passivation.

References

  • Tian, S., Gao, X.-X., Reyes, D., et al. (2024). Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO₂ Electron Transport Layers and 3D/2D Heterojunctions. Small.[Link]

  • Jiang, Q., Zhao, Y., Zhang, X., et al. (2019). Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide. ACS Energy Letters.[Link]

  • Jeong, S. H., Choi, S. H., Kim, Y. H., & Sohn, W. Y. (2024). Investigation of the Effect of the Passivation on the Charge Transfer from MAPbI₃ to Electron Transport Layer Using a Heterodyne Transient Grating Spectroscopic Technique. ChemPhysChem.[Link]

Sources

Application

Application Note: Advanced Spin-Coating Protocols for 2-Methoxyethylammonium Iodide (MOAI) 2D/3D Perovskite Heterojunctions

Target Audience: Materials scientists, optoelectronics researchers, and pharmaceutical formulation professionals engaged in precision thin-film deposition. Cross-Disciplinary Note: While this guide focuses on perovskite...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, optoelectronics researchers, and pharmaceutical formulation professionals engaged in precision thin-film deposition. Cross-Disciplinary Note: While this guide focuses on perovskite photovoltaics, the principles of orthogonal solvent selection, rapid-shear spin-coating, and surface passivation are directly translatable to the fabrication of thin-film biosensors and active pharmaceutical ingredient (API) coatings in drug development.

Executive Summary & Mechanistic Insights

The commercial viability of perovskite solar cells (PSCs) is heavily dependent on mitigating surface defects and environmental degradation. The application of 2-methoxyethylammonium iodide (MOAI) —also referred to as MEAI—as a post-treatment on 3D perovskite films has emerged as a highly effective strategy to form a 2D/3D heterojunction[1],[2].

Unlike standard alkylammonium spacers (e.g., butylammonium), MOAI features an ether (methoxy) functional group. This structural nuance is critical:

  • Defect Passivation: The lone electron pairs on the oxygen atom of the methoxy group provide secondary coordination sites, binding strongly to undercoordinated Pb²⁺ ions and filling iodide vacancies at the grain boundaries[1].

  • Hydrophobic Barrier: The alkyl chain of the MOA⁺ cation creates a moisture-resistant barrier, significantly suppressing ion migration and enhancing long-term environmental stability[2].

  • Energy Level Alignment: The resulting 2D Ruddlesden-Popper capping layer shifts the Fermi level, inducing band bending that accelerates hole extraction and suppresses non-radiative recombination[2].

Mechanism A Surface Defects: Undercoordinated Pb2+ & I- Vacancies B MOAI Application: Methoxy & Ammonium Coordination A->B C Phase Transition: 2D Ruddlesden-Popper Capping Layer B->C D Passivation: Suppressed Non-Radiative Recombination C->D E Result: Enhanced Voc & Hydrophobic Stability D->E

Mechanistic pathway of surface defect passivation by MOAI.

Quantitative Performance Enhancements

The integration of MOAI into a standard 3D perovskite architecture yields measurable improvements across all key photovoltaic metrics. The table below summarizes the performance shift when MOAI is applied to a baseline FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au device[2].

MetricPristine 3D PerovskiteMOAI-Treated (3D/2D)Mechanistic Causality
PCE (%) ~21.39%~23.70% Suppressed non-radiative recombination at the interface[2].
V_oc (V) ~1.084 V~1.123 V Passivation of deep-level trap states by the methoxy group[2].
J_sc (mA/cm²) ~25.04~25.83 Enhanced charge carrier extraction via favorable band bending[2].
Stability Rapid degradation>95% retention (1000h) Hydrophobic alkyl barrier prevents ambient moisture ingress[2].

Self-Validating Protocol: MOAI Spin-Coating

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every step includes the underlying causality for the experimental parameters and a specific quality control (QC) checkpoint.

Materials & Reagents
  • Passivation Agent: 2-Methoxyethylammonium iodide (MOAI / MEAI), >99% purity.

  • Solvent: Anhydrous Isopropanol (IPA).

  • Substrate: Pre-fabricated 3D perovskite film (e.g., FAPbI₃ or mixed-cation FAMA)[1].

Step 1: Precursor Formulation
  • Action: Dissolve 2 to 5 mg/mL of MOAI in anhydrous IPA[3]. Stir at room temperature inside a nitrogen-filled glovebox until fully dissolved.

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the MOAI salt but exhibits negligible solubility for the underlying 3D perovskite lattice, preventing the dissolution or roughening of the primary light-absorbing layer[1].

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates moisture contamination or incomplete dissolution, which will cause pinholes during coating.

Step 2: Dynamic Spin-Coating Deposition
  • Action: Mount the 3D perovskite substrate onto the spin-coater. Initiate rotation to 4000 RPM . While spinning, dynamically dispense 50–100 µL of the MOAI solution onto the center of the substrate. Allow it to spin for 30 seconds [1].

  • Causality: Dynamic dispensing at a high rotational speed (4000 RPM) induces rapid solvent shearing. This prevents the MOAI molecules from penetrating deeply into the bulk 3D perovskite, restricting the chemical reaction strictly to the surface to form a thin, low-dimensional 2D capping layer.

  • Validation Checkpoint: Visually inspect the film. It should retain its dark brown/black color without bleaching. Bleaching indicates that the solvent has etched the 3D bulk phase.

Step 3: Thermal Annealing & Crystallization
  • Action: Transfer the coated substrate to a hotplate and anneal at 100 °C for 10 minutes [1].

  • Causality: Thermal energy drives off residual IPA and provides the activation energy necessary for the MOA⁺ cations to intercalate into the surface PbI₆ octahedra, crystallizing the 2D (MOA)₂PbI₄ Ruddlesden-Popper phase[1].

  • Validation Checkpoint: Perform Contact Angle Goniometry. The water contact angle should increase significantly (>70°) compared to the pristine 3D film, validating the formation of the hydrophobic 2D barrier.

Workflow N1 1. Precursor Prep (2-5 mg/mL MOAI) N2 2. Spin-Coating (4000 RPM, 30s) N1->N2 N3 3. Crystallization (100°C, 10 min) N2->N3 N4 4. Validation (XRD & PLQY) N3->N4

Advanced Quality Control & Troubleshooting

To guarantee the scientific integrity of the deposited films, researchers must employ the following analytical techniques to validate the heterojunction:

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) / XRD:

    • Expected Result: The emergence of new, low-angle diffraction spots/arcs along the z-axis confirms the presence of the 2D perovskite phase parallel to the film surface[1].

  • Time-Resolved Photoluminescence (TRPL):

    • Expected Result: A significant increase in carrier lifetime compared to the pristine film. If the lifetime decreases, the MOAI concentration was likely too high, causing bulk insulating aggregates rather than a thin capping layer.

  • Scanning Electron Microscopy (SEM):

    • Expected Result: The surface morphology should transition from distinct, naked large grains to a surface exhibiting a nanoparticle-characteristic capping layer[1].

References

  • Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide Source: ACS Energy Letters URL:[Link]

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Source: PubMed / Small (2024) URL:[Link]

  • Investigation of the Effect of the Passivation on the Charge Transfer from MAPbI3 to Electron Transport Layer Using a Heterodyne Transient Grating Spectroscopic Technique Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Preparation and Optimization of 2-Methoxyethylamine Hydroiodide (2-MEA·HI) Precursor Solutions

Target Audience: Materials Scientists, Chemists, and Photovoltaic Researchers Application: Synthesis of Low-Dimensional Hybrid Organic-Inorganic Perovskites (HOIPs) Introduction & Mechanistic Insights The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemists, and Photovoltaic Researchers Application: Synthesis of Low-Dimensional Hybrid Organic-Inorganic Perovskites (HOIPs)

Introduction & Mechanistic Insights

The development of low-dimensional hybrid organic lead iodide compounds relies heavily on the selection of structure-directing organic spacer cations. 2-Methoxyethylamine hydroiodide (2-MEA·HI) has emerged as a critical precursor in this domain[1].

Unlike simple alkylamines, the 2-methoxyethylammonium cation features an ether linkage that enables intramolecular hydrogen bonding between the ether oxygen and the ammonium hydrogen[1]. This secondary structural motif restricts the extended conformation of the organic linker, effectively reducing the spacing between the inorganic lead iodide ( PbI64−​ ) octahedral layers[1]. Consequently, the precise preparation of the 2-MEA·HI salt and its subsequent formulation into a precursor solution is paramount for controlling the crystallization kinetics, phase purity, and optoelectronic properties of the resulting perovskite films or single crystals.

This protocol details the de novo synthesis of the 2-MEA·HI salt and the formulation of stoichiometric precursor solutions, ensuring high reproducibility and self-validating experimental conditions.

Reagents and Materials

To ensure thermodynamic consistency during crystallization, high-purity reagents are mandatory.

Reagent / MaterialCAS NumberRole in SynthesisPurity / Grade
2-Methoxyethylamine (2-MEA) 109-85-3Organic spacer cation base>99.0%
Hydroiodic Acid (HI) 10034-85-2Protonating & iodinating agent57 wt% in H2​O , stabilized[1]
Lead(II) Iodide ( PbI2​ ) 10101-63-0Inorganic framework source99.99% (Trace metals basis)
N,N-Dimethylformamide (DMF) 68-12-2Primary solventAnhydrous, 99.8%
Dimethyl Sulfoxide (DMSO) 67-68-5Co-solvent (retards crystallization)Anhydrous, >99.9%
Diethyl Ether 60-29-7Anti-solvent for salt washingACS Reagent, >99.0%

Note: 2-Methoxyethylamine Hydroiodide (CAS 2059082-61-8) can also be procured commercially (e.g., >98.0% purity), but in-house synthesis allows for strict control over residual acid/moisture content.

Experimental Protocols

Phase A: Synthesis of 2-Methoxyethylamine Hydroiodide (2-MEA·HI) Salt

The reaction between the primary amine and hydroiodic acid is highly exothermic. Thermal control is critical to prevent the degradation of the ether linkage or oxidation of the iodide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Amine Preparation: Dissolve 10.0 mL of 2-methoxyethylamine in 30 mL of absolute ethanol. Stir at 400 rpm to ensure thermal equilibration.

  • Acid Addition: Slowly add a stoichiometric excess (approx. 1.2 molar equivalents) of 57 wt% hydroiodic acid dropwise using an addition funnel. Causality: Dropwise addition in an ice bath mitigates the exothermic spike, preventing localized boiling and subsequent side reactions.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the solution to stir at room temperature for 2 hours to ensure complete protonation.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the water and ethanol under reduced pressure at 50 °C until a crude, viscous yellowish/white precipitate forms.

  • Purification: Suspend the crude salt in 50 mL of diethyl ether and stir vigorously for 15 minutes to extract unreacted amine and non-polar impurities. Vacuum filter the suspension. Repeat this washing step three times.

  • Recrystallization: Recrystallize the washed powder from a minimum volume of boiling absolute ethanol.

  • Drying: Dry the purified white crystals in a vacuum oven at 60 °C for 24 hours. Store in an argon-filled glovebox.

Phase B: Preparation of the Perovskite Precursor Solution

Depending on the target application (thin films vs. single crystals), the solvation strategy diverges.

Method 1: Thin-Film Precursor (Solvent-Based)

  • Stoichiometry: Inside a nitrogen or argon glovebox, weigh equimolar amounts of 2-MEA·HI and PbI2​ (e.g., 1.0 M concentration for each).

  • Solvation: Dissolve the powders in a mixed solvent system of DMF:DMSO (typically 4:1 v/v). Causality: DMSO forms an intermediate Lewis acid-base adduct with PbI2​ , which retards the crystallization rate during spin-coating, yielding smoother, pinhole-free films.

  • Stirring & Heating: Stir the solution at 60 °C for 2 hours until completely clear and homogeneous.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates or colloidal aggregates prior to spin-coating.

Method 2: Single-Crystal Growth (Acid-Based)

  • Direct Acid Solvation: As demonstrated in literature for low-dimensional systems, dissolve PbI2​ directly in concentrated hydriodic acid[1].

  • Amine Addition: Directly add the liquid 2-methoxyethylamine to the PbI2​ /HI precursor solution[1].

  • Thermal Gradient: Heat the mixture until any formed precipitate redissolves into a homogeneous solution. Allow the solution to cool slowly (e.g., 1 °C/hour) to induce controlled supersaturation and single-crystal growth[1].

Process Visualization

G N1 2-Methoxyethylamine (Base) N3 Exothermic Reaction (0°C, Dropwise) N1->N3 N2 Hydroiodic Acid (57 wt% in H2O) N2->N3 N4 Rotary Evaporation (50°C, Vacuum) N3->N4 N5 Diethyl Ether Wash & Recrystallization N4->N5 N6 Pure 2-MEA·HI Salt (C3H10INO) N5->N6 N8_Film Dissolve in DMF:DMSO (Thin Film Route) N6->N8_Film N8_Xtal Dissolve in conc. HI (Single Crystal Route) N6->N8_Xtal N7 Lead(II) Iodide (PbI2) N7->N8_Film N7->N8_Xtal N9_Film PTFE Filtration (0.45 µm) N8_Film->N9_Film N9_Xtal Controlled Cooling (1°C / hour) N8_Xtal->N9_Xtal N10_Film Spin-Coating Precursor N9_Film->N10_Film N10_Xtal Perovskite Single Crystals N9_Xtal->N10_Xtal

Caption: Workflow for the synthesis of 2-MEA·HI salt and subsequent perovskite precursor preparation.

References

  • Toward Understanding the Composition–Structure Relationship of Hybrid Organic Lead Iodide Compounds: Impact from Secondary Structures of Organic Cations Source: ACS Publications (Inorganic Chemistry, 2023) URL:[Link]

  • The Journal of Organic Chemistry (Volume 33, No. 3) Source: Department of Science Service (Historical chemical kinetics and exothermic amine reactions) URL:[Link]

Sources

Application

Application Note: Anti-Solvent Engineering Techniques for 2-Methoxyethylamine Hydroiodide Crystallization in Low-Dimensional Perovskites

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Content Type: Advanced Application Note & Experimental Protocol Introduction & Scope 2-Methoxyethylamine hydroiodide (2-MeOEA·HI, CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scope

2-Methoxyethylamine hydroiodide (2-MeOEA·HI, CAS: 2059082-61-8) has emerged as a highly effective bulky organic spacer cation for the synthesis of two-dimensional (2D) and quasi-2D Ruddlesden-Popper perovskites[1]. The terminal methoxy group (-OCH₃) provides unique dielectric confinement and acts as a Lewis base to passivate undercoordinated metal sites (e.g., Pb²⁺ or Sn²⁺), significantly enhancing the environmental stability of the resulting thin films.

However, the crystallization of 2-MeOEA·HI-based perovskites from solution is thermodynamically challenging. Slow solvent evaporation typically leads to dendritic growth and severe pinhole formation. To achieve the dense, uniform films required for high-performance solar cells and LEDs, anti-solvent engineering must be employed. This guide details the thermodynamic mechanisms, solvent selection criteria, and a self-validating protocol for controlling the crystallization kinetics of 2-MeOEA·HI perovskites.

Mechanistic Principles: The LaMer Model & Solvent Extraction

The efficacy of anti-solvent engineering is governed by the LaMer model of nucleation and growth [2]. When a precursor solution (typically dissolved in a polar coordinating solvent like DMF/DMSO) is spin-coated, it forms a dynamic wet film.

  • Adduct Formation: The host solvent (DMSO) forms a stable Lewis acid-base adduct with the metal halide (e.g., PbI₂-DMSO), which retards premature crystallization and allows the film to spread evenly[3].

  • Solvent Extraction: Dripping an orthogonal anti-solvent onto the spinning substrate rapidly extracts the DMF/DMSO. Because 2-MeOEA·HI and the metal halides are insoluble in the anti-solvent, the local monomer concentration spikes instantaneously.

  • Burst Nucleation: This rapid extraction forces the system past the critical supersaturation limit ( Cs​ ), triggering a massive burst of homogeneous nucleation[2][4].

  • Ostwald Ripening: During subsequent thermal annealing, smaller nuclei dissolve and redeposit onto larger grains, minimizing grain boundaries and reducing non-radiative recombination centers[5].

Anti-Solvent Selection Matrix

The choice of anti-solvent directly dictates the diffusion rate and the morphology of the intermediate phase[4]. A highly volatile anti-solvent with a strong dipole moment extracts the host solvent violently, leading to ultra-fine grains. Conversely, a moderate extraction rate balances nucleation and Ostwald ripening[5].

Anti-SolventBoiling Point (°C)Dipole Moment (D)Extraction KineticsNucleation DensityFinal Film Quality
Toluene 110.60.36ModerateMediumHighly uniform, balanced growth
Chlorobenzene (CB) 131.01.54FastHighDense, pinhole-free, fine grains
Ethyl Acetate (EA) 77.11.78Very FastVery HighRapid crystallization, higher roughness
Diethyl Ether (DEE) 34.61.15Extremely FastUltra HighInstantaneous nucleation, ultra-fine grains

Note: For 2-MeOEA·HI, Chlorobenzene (CB) is generally recommended as it provides the optimal balance between solvent miscibility and extraction speed, yielding highly luminescent, pinhole-free films.

Workflow Visualization

G N1 Precursor Ink (2-MeOEA·HI + PbI2) N2 Spin Coating (Dynamic Thinning) N1->N2 Dispense N3 Anti-Solvent Drip (Solvent Extraction) N2->N3 t = 10-15s N4 LaMer Nucleation (Intermediate Phase) N3->N4 Supersaturation N5 Thermal Annealing (Ostwald Ripening) N4->N5 100°C, 10 min N6 2D Perovskite Thin Film N5->N6 Crystallization

Figure 1: Workflow of anti-solvent engineered crystallization for 2-MeOEA·HI perovskite films.

Standard Operating Protocol: Spin-Coating & Crystallization

This protocol is designed as a self-validating system . Each critical step includes a physical observable to ensure the thermodynamic requirements of the LaMer model are being met in real-time.

Materials Required:
  • Precursors: 2-Methoxyethylamine Hydroiodide (2-MeOEA·HI, >98% purity), Lead(II) Iodide (PbI₂, 99.99%).

  • Host Solvents: Anhydrous N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

  • Anti-Solvent: Anhydrous Chlorobenzene (CB).

Step-by-Step Methodology:

Step 1: Precursor Ink Formulation

  • In a nitrogen-filled glovebox, weigh 2-MeOEA·HI and PbI₂ according to your target quasi-2D stoichiometry (e.g., n=2 or n=3 ).

  • Dissolve the precursors in a mixed solvent system of DMF:DMSO (4:1 v/v) to yield a 1.0 M solution.

  • Stir at 60 °C for 2 hours until completely clear. Filter through a 0.22 µm PTFE syringe filter.

  • Causality Check: The 4:1 DMF:DMSO ratio is critical. DMF provides bulk solubility, while the 20% DMSO fraction coordinates with Pb²⁺ to form the intermediate adduct, preventing premature precipitation during the initial spin-coating phase[3].

Step 2: Substrate Preparation

  • Clean ITO/FTO glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each).

  • Subject the substrates to UV-Ozone treatment for 15 minutes immediately prior to use.

  • Causality Check: UV-Ozone increases the surface energy of the substrate, decreasing the contact angle of the precursor ink and ensuring a uniform, pinhole-free wet film.

Step 3: Spin-Coating & Anti-Solvent Dripping

  • Dispense 40 µL of the precursor ink onto the center of the substrate.

  • Initiate a two-step spin program:

    • Step A: 1000 rpm for 10 seconds (Spreading phase).

    • Step B: 4000 rpm for 30 seconds (Thinning phase).

  • The Critical Trigger: Exactly 15 seconds into Step B, rapidly dispense 150 µL of Chlorobenzene onto the center of the spinning substrate in one swift motion.

  • Self-Validation: Visual confirmation is mandatory here. A successful solvent extraction will instantaneously transition the film from a transparent yellow liquid to a dark, turbid brown/black solid. If the film remains transparent or turns a milky white, the anti-solvent volume was insufficient or the dripping window was missed (meaning the host solvent had already evaporated, failing to reach critical supersaturation)[2][4].

Step 4: Thermal Annealing

  • Immediately transfer the substrate to a pre-heated hotplate at 100 °C for 10 minutes.

  • Causality Check: Annealing provides the thermal energy required to drive off the residual trapped DMSO and initiates Ostwald ripening[5]. The film will transition to a highly reflective, mirror-like black finish, indicating the formation of highly oriented 2D perovskite quantum wells.

References

  • Sigma-Aldrich. "2-Methoxyethylamine Hydroiodide | 2059082-61-8". Sigma-Aldrich Product Catalog.
  • Royal Society of Chemistry. "Crystallization regulation of solution-processed metal halide perovskite light-emitting diodes". Journal of Materials Chemistry C.
  • ACS Publications. "Diffusion-Controlled Crystal Engineering with Diverse Antisolvent Intervention for the Preparation of High-Quality Hybrid Perovskite Films". ACS Applied Materials & Interfaces.
  • ResearchGate. "Representation of La Mer theory of crystallization". ResearchGate Publications.
  • ACS Publications. "Enhancing Photovoltaic Performance through Optimized Antisolvent Strategy for Low-Bandgap Pb–Sn Perovskites". ACS Applied Energy Materials.

Sources

Method

Application Notes and Protocols for Methoxy-Functionalized Organic Ammonium Halide Surface Passivation in Photovoltaics

Introduction: The Critical Role of Surface Passivation in Perovskite Solar Cells The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Surface Passivation in Perovskite Solar Cells

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies. However, the long-term stability and performance of PSCs are often hindered by the presence of defects, particularly at the surface and grain boundaries of the perovskite active layer. These defects, such as undercoordinated Pb²⁺ ions and halide vacancies, act as non-radiative recombination centers, leading to significant voltage losses and degradation pathways.

Surface passivation has emerged as a crucial strategy to mitigate these detrimental effects. By introducing a passivating agent to the perovskite surface, these defects can be effectively "healed," leading to suppressed non-radiative recombination, improved charge carrier lifetimes, and enhanced device stability. Among the various classes of passivating agents, organic ammonium halides have proven to be particularly effective.

This guide focuses on the application of methoxy-functionalized organic ammonium halides, with a specific emphasis on 2-methoxyphenethylammonium iodide (MeO-PEAI) , a well-studied and effective passivating agent. The introduction of a methoxy (-OCH₃) group to the organic cation can offer distinct advantages, including improved interaction with the perovskite surface and enhanced moisture resistance.[1][2][3]

Mechanism of Action: How Methoxy-Functionalized Ammonium Halides Passivate Perovskite Surfaces

The passivation mechanism of MeO-PEAI and similar compounds is multifaceted, involving both chemical and physical interactions with the perovskite surface.

  • Defect Passivation through Lewis Acid-Base Interactions: The primary passivation mechanism involves the interaction of the organic cation and the halide anion with surface defects. Undercoordinated Pb²⁺ ions, acting as Lewis acids, can be effectively passivated by the electron-rich methoxy group and the aromatic ring of the MeO-PEA⁺ cation.[3] The iodide anion (I⁻) from MeO-PEAI can fill halide vacancies, thus reducing the overall defect density.

  • Formation of a 2D Capping Layer: In many cases, the application of a large organic ammonium halide like MeO-PEAI leads to the in-situ formation of a thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer acts as a physical barrier, protecting the underlying 3D perovskite from environmental stressors like moisture.[4][5]

  • Energy Level Alignment: The formation of the 2D layer can also favorably alter the energy level alignment at the interface between the perovskite and the charge transport layer, facilitating more efficient charge extraction.

  • Enhanced Hydrophobicity: The presence of the organic, methoxy-containing functional group increases the hydrophobicity of the perovskite surface, providing an additional layer of protection against moisture-induced degradation.[2]

The diagram below illustrates the proposed mechanism of surface passivation by MeO-PEAI.

G Mechanism of Perovskite Surface Passivation by MeO-PEAI cluster_perovskite 3D Perovskite Surface cluster_passivation Passivation Layer Perovskite Bulk Perovskite (e.g., FAPbI₃) Defects Surface Defects (Pb²⁺, Halide Vacancies) 2D_Layer Formation of 2D Perovskite Capping Layer Defects->2D_Layer In-situ Formation MeO_PEAI MeO-PEAI Solution MeO_PEAI->Defects Interaction & Defect Healing Improved_Properties Enhanced Performance & Stability - Reduced Recombination - Improved Charge Extraction - Increased Hydrophobicity 2D_Layer->Improved_Properties Leads to

Caption: Workflow of MeO-PEAI surface passivation on a 3D perovskite film.

Experimental Protocols

This section provides detailed protocols for the preparation of the MeO-PEAI passivation solution and its application to perovskite films for the fabrication of high-performance solar cells.

Protocol 1: Preparation of 2-Methoxyphenethylammonium Iodide (MeO-PEAI) Passivation Solution

Materials:

  • 2-Methoxyphenethylamine

  • Hydriodic acid (HI), 57 wt. % in water

  • Ethanol (anhydrous)

  • Isopropanol (IPA, anhydrous)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure for Synthesis of MeO-PEAI:

  • In a round-bottom flask, dissolve 2-methoxyphenethylamine in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of hydriodic acid dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Remove the solvent using a rotary evaporator until a white precipitate is formed.

  • Wash the precipitate with diethyl ether several times to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum at 60°C for 24 hours.

  • Store the synthesized MeO-PEAI powder in a nitrogen-filled glovebox.

Procedure for Preparation of Passivation Solution:

  • Dissolve the synthesized MeO-PEAI powder in anhydrous isopropanol (IPA).

  • A typical concentration range for the passivation solution is 1-5 mg/mL. The optimal concentration should be determined experimentally.[1]

  • Filter the solution through a 0.22 µm PTFE syringe filter before use.

Protocol 2: Surface Passivation of Perovskite Films

This protocol assumes the prior fabrication of a 3D perovskite film (e.g., a mixed-cation, mixed-halide perovskite such as Csₓ(FA)₁₋ₓPb(IᵧBr₁₋ᵧ)₃) on a suitable substrate (e.g., FTO/SnO₂).

Materials:

  • Pre-fabricated 3D perovskite films

  • MeO-PEAI passivation solution (from Protocol 1)

  • Anhydrous isopropanol (IPA) for rinsing (optional)

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Transfer the pre-fabricated 3D perovskite films into a nitrogen-filled glovebox.

  • Place the perovskite film on the spin coater chuck.

  • Dispense a sufficient amount of the MeO-PEAI solution (e.g., 100 µL) to cover the entire perovskite surface.

  • Spin coat the solution at a speed of 3000-5000 rpm for 30 seconds.

  • Transfer the film to a hotplate and anneal at 100°C for 5-10 minutes to promote the formation of the 2D capping layer and remove residual solvent.

  • (Optional) A gentle rinse with a small amount of pure IPA before the main spin-coating step can sometimes improve film uniformity, but this should be optimized.

  • The passivated perovskite film is now ready for the deposition of the subsequent charge transport layers (e.g., Spiro-OMeTAD) and metal contacts.

G Experimental Workflow for Perovskite Solar Cell Fabrication with MeO-PEAI Passivation Substrate 1. Substrate Cleaning (FTO/ITO) ETL 2. Electron Transport Layer Deposition (e.g., SnO₂) Substrate->ETL Perovskite_Deposition 3. 3D Perovskite Film Deposition (e.g., Spin-coating) ETL->Perovskite_Deposition Passivation 4. MeO-PEAI Surface Passivation (Spin-coating & Annealing) Perovskite_Deposition->Passivation HTL 5. Hole Transport Layer Deposition (e.g., Spiro-OMeTAD) Passivation->HTL Contact 6. Metal Contact Evaporation (e.g., Au, Ag) HTL->Contact Characterization 7. Device Characterization (J-V, EQE, Stability) Contact->Characterization

Caption: Step-by-step workflow for device fabrication incorporating MeO-PEAI passivation.

Expected Results and Characterization

The successful application of MeO-PEAI passivation should lead to significant improvements in the performance and stability of the resulting perovskite solar cells.

Performance Metrics:

The table below summarizes typical improvements observed in photovoltaic parameters after MeO-PEAI passivation compared to a non-passivated control device.

ParameterControl Device (Typical)MeO-PEAI Passivated Device (Typical)
Power Conversion Efficiency (PCE) 18-20%>21%[1][3]
Open-Circuit Voltage (VOC) 1.05-1.10 V>1.15 V[3]
Short-Circuit Current Density (JSC) ~23-24 mA/cm²~24-25 mA/cm²
Fill Factor (FF) 75-78%>80%

Characterization Techniques:

To validate the effectiveness of the passivation, the following characterization techniques are recommended:

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, VOC, JSC, FF).

  • External Quantum Efficiency (EQE): To assess the spectral response and confirm the JSC values.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in TRPL measurements are strong indicators of reduced non-radiative recombination and successful passivation.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the passivation layer and study the chemical interactions at the perovskite surface.

  • Stability Testing: To evaluate the long-term performance of the devices under various stress conditions (e.g., continuous illumination, elevated temperature, and humidity). Devices passivated with MeO-PEAI are expected to exhibit significantly enhanced stability.[1][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low VOC Incomplete passivation, high defect density remains.Optimize MeO-PEAI concentration and annealing conditions.
Low FF Poor film morphology of the passivation layer, increased series resistance.Adjust spin-coating parameters for a more uniform layer. Consider a solvent rinse prior to passivation.
Hysteresis in J-V scan Ion migration, charge trapping at the interface.Ensure complete solvent removal during annealing. Verify the quality of the perovskite bulk film.
Poor device stability Ineffective passivation layer, poor hydrophobicity.Confirm the formation of a dense 2D capping layer. Increase the concentration of MeO-PEAI if necessary.

Conclusion

Surface passivation with methoxy-functionalized organic ammonium halides, such as 2-methoxyphenethylammonium iodide (MeO-PEAI), represents a highly effective strategy for improving the efficiency and stability of perovskite solar cells. The methoxy group plays a crucial role in enhancing the passivation effect and providing a moisture-resistant barrier. By following the detailed protocols outlined in this guide, researchers can effectively implement this technique to reduce non-radiative recombination losses and push the performance of their perovskite photovoltaic devices to new heights.

References

  • Meng, F., Shang, X., Gao, D., Zhang, W., & Chen, C. (2021). Functionalizing phenethylammonium by methoxy to achieve low-dimensional interface defects passivation for efficient and stable perovskite solar cells. Nanotechnology, 33(6), 065201. [Link]

  • Zhou, H., Chen, J., Wang, X., & Cong, L. (2025). Surface passivation using 2-methoxyphenethylammonium iodide for efficient inverted perovskite solar cells. Journal of Power Sources. (Note: This is a future-dated article from the search results, used here for illustrative purposes of the topic's relevance). [Link]

  • Tang, J., Wu, S., AlMasoud, N., Alomar, T., Wasnik, P., Li, H., El-Bahy, Z., Ren, J., Li, X., Zhang, P., Li, S., & Jiang, Q. (2023). Defect Passivation in Halide Perovskite Films by p-Methoxy Phenylacetonitrile for Improved Solar Cell Efficiency and Stability. Research Square. [Link]

  • Request PDF on ResearchGate. (2026, March 17). 4-Methoxy phenethylammonium halide salts for surface passivation of perovskite films towards efficient and stable solar cells. [Link]

  • Ahmad, S., et al. (2022). Universal Surface Passivation of Organic–Inorganic Halide Perovskite Films by Tetraoctylammonium Chloride for High-Performance and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]

  • Zhao, J., Rai, N., Benitez-Rodriguez, J. F., Yan, W., Sutherland, L. J., Yan, J., Chesman, A. S. R., Jasieniak, J., Lu, J., & Bach, U. (2025). Cation optimization for bifacial surface passivation in efficient and stable perovskite solar cells. Journal of Materials Chemistry A. [Link]

  • Jiang, Q., et al. (2019). Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide. ACS Energy Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 2-methoxyethylamine hydroiodide in precursors

Welcome to the technical support center for troubleshooting issues related to the solubility of 2-methoxyethylamine hydroiodide (m-EtOAI) in precursor solutions. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting issues related to the solubility of 2-methoxyethylamine hydroiodide (m-EtOAI) in precursor solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common solubility challenges. Our approach is rooted in fundamental chemical principles and validated by field-proven experimental practices.

Introduction: The Solubility Challenge

2-Methoxyethylamine hydroiodide is a crucial precursor in various advanced material and pharmaceutical syntheses, most notably in the fabrication of high-efficiency perovskite solar cells. Its precise and complete dissolution is paramount for achieving uniform, high-quality thin films and ensuring the reproducibility of experimental results. However, researchers often encounter difficulties in dissolving this amine hydrohalide salt, leading to hazy solutions, precipitation, and ultimately, compromised device performance or reaction yield.

This guide will deconstruct the factors governing the solubility of m-EtOAI and provide a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and issues encountered when working with 2-methoxyethylamine hydroiodide.

Q1: Why is my 2-methoxyethylamine hydroiodide not dissolving completely in my chosen solvent?

Answer:

Poor solubility can stem from several factors, often acting in combination. The primary reasons include:

  • Solvent Polarity Mismatch: 2-Methoxyethylamine hydroiodide is a salt and thus possesses significant ionic character. It requires a solvent with sufficient polarity to solvate both the 2-methoxyethylammonium cation and the iodide anion effectively. Commonly used solvents in perovskite precursor solutions like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are polar aprotic solvents that are generally effective.[1][2] However, if your solvent system is not polar enough, dissolution will be poor.

  • Insufficient Solvation Power: Beyond polarity, the ability of a solvent to coordinate with the ions is critical. Solvents with high donor numbers (DN), like DMSO, are excellent at solvating cations.[2] If the solvent has a low binding capacity, it may not overcome the lattice energy of the m-EtOAI salt.

  • Low Temperature: The dissolution of most salts is an endothermic process, meaning solubility increases with temperature.[3] Attempting to dissolve the salt at room temperature may not provide enough energy to break the crystal lattice.

  • Impure Starting Material: The purity of the 2-methoxyethylamine hydroiodide itself is a critical factor. The presence of impurities can alter the salt's crystal structure and solubility characteristics. Always use a high-purity (≥98.0%) grade of m-EtOAI.

  • Common Ion Effect: If your precursor solution already contains a high concentration of iodide ions from another component (e.g., lead iodide), it can suppress the dissolution of 2-methoxyethylamine hydroiodide due to the common ion effect.[4]

Q2: My solution is hazy or cloudy after adding 2-methoxyethylamine hydroiodide. What does this indicate?

Answer:

A hazy or cloudy appearance is a clear indicator of incomplete dissolution and the presence of undissolved solid particles suspended in the solution. This can be due to:

  • Supersaturation and Precipitation: You may have exceeded the solubility limit of the salt in the given solvent at that specific temperature. Even if it initially appears to dissolve, small changes in temperature or solvent evaporation can lead to precipitation.

  • Formation of Insoluble Complexes: In complex precursor mixtures, m-EtOAI might react with other components to form less soluble coordination complexes.

  • Moisture Contamination: Amine hydrohalides can be hygroscopic. Absorbed water can alter the local solvent environment and, in some cases, lead to the formation of less soluble hydrates or hydrolysis products. It is crucial to handle the material in a controlled environment, such as a glovebox.

Q3: Can I simply heat the solution to improve solubility? What are the risks?

Answer:

Yes, heating is a common and effective method to increase the solubility of 2-methoxyethylamine hydroiodide.[5][6] However, it must be done with caution:

  • Thermal Degradation: While 2-methoxyethylamine itself is relatively stable, prolonged heating at high temperatures can potentially lead to the degradation of other components in your precursor solution, especially in the presence of reactive solvents like DMF.[7]

  • Solvent Evaporation: Heating will increase the vapor pressure of your solvent, leading to evaporation. This will, in turn, increase the concentration of your solutes and can lead to precipitation upon cooling. Ensure your vessel is properly sealed or use a reflux condenser for prolonged heating.

  • Safety Concerns: Many organic solvents used are flammable and have low flash points.[8][9] Always heat using a controlled heating mantle or oil bath in a well-ventilated fume hood, away from open flames or sparks.

Q4: I am using a solvent mixture. How does this affect the solubility of 2-methoxyethylamine hydroiodide?

Answer:

Solvent mixtures are frequently used to fine-tune the properties of the precursor ink, such as viscosity and drying time.[1][2] The solubility in a mixed solvent system is complex and depends on the interactions between all components.

  • Polarity Tuning: A common strategy is to mix a high-polarity, high-boiling-point solvent (like DMSO) with a lower-polarity, lower-boiling-point co-solvent.[2] The overall polarity of the mixture will dictate the solubility.

  • Co-solvency and Anti-solvency: Some solvent mixtures can exhibit co-solvency, where the solubility of a solute is higher in the mixture than in either of the individual solvents. Conversely, adding a non-polar "anti-solvent" like chlorobenzene or toluene is a deliberate technique to induce rapid crystallization, but accidental addition of a non-polar solvent will cause precipitation.[7][10]

Troubleshooting Workflow

When faced with poor solubility of 2-methoxyethylamine hydroiodide, follow this systematic approach to identify and resolve the issue.

Caption: A systematic workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Standard Dissolution of 2-Methoxyethylamine Hydroiodide

This protocol outlines the standard procedure for dissolving m-EtOAI in a common solvent system for perovskite precursor preparation.

Materials:

  • 2-Methoxyethylamine hydroiodide (m-EtOAI, ≥98.0% purity)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Stir plate and magnetic stir bar

  • Vial or flask

  • Nitrogen-filled glovebox

Procedure:

  • Environment: Perform all steps inside a nitrogen-filled glovebox to minimize moisture exposure.

  • Solvent Preparation: Prepare your desired solvent or solvent mixture. A common mixture is DMF:DMSO at a 4:1 volume ratio.[11]

  • Dispensing: Weigh the required amount of m-EtOAI and add it to the vial.

  • Solvent Addition: Add the solvent to the vial containing the m-EtOAI.

  • Stirring: Place the vial on a stir plate and stir at a moderate speed (e.g., 300-500 rpm).

  • Heating (if necessary): If the salt does not dissolve completely at room temperature, gently heat the solution on a hot plate set to 60-70°C while stirring.[5] Continue heating and stirring until the solution is clear.

  • Cooling: Once fully dissolved, remove the vial from the heat and allow it to cool to room temperature.

  • Filtration: Before use, it is best practice to filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any remaining particulates.[5]

Protocol 2: Small-Scale Solubility Test

If you are uncertain about the solubility in a new solvent system, perform this small-scale test first.

Materials:

  • 2-Methoxyethylamine hydroiodide

  • Candidate solvent(s)

  • Small vials (e.g., 2 mL)

  • Vortex mixer

  • Small magnetic stir bars

Procedure:

  • Preparation: Add a small, known amount of m-EtOAI (e.g., 10 mg) to a vial.

  • Solvent Addition: Add a measured volume of the solvent (e.g., 0.5 mL) to the vial.

  • Mixing: Vortex the vial for 30 seconds, then stir with a magnetic stir bar for 5-10 minutes at room temperature.

  • Observation: Visually inspect for undissolved solids.

  • Heating: If solids remain, heat the vial to 60-70°C and continue stirring. Observe if dissolution occurs.

  • Documentation: Record your observations to determine the approximate solubility and the necessity of heating for that particular solvent system.

Data Presentation

The choice of solvent is critical. The following table summarizes common solvents used in relevant research fields and their key properties.

SolventAbbreviationPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
DimethylformamideDMF6.4153A common, moderately polar "dispersion solvent" for perovskite precursors.[1]
Dimethyl SulfoxideDMSO7.2189A highly polar "binding solvent" with a strong ability to solvate precursors.[1][2]
N-Methyl-2-pyrrolidoneNMP6.7202A high-polarity, high-boiling point solvent, similar to DMSO in function.[2]
AcetonitrileACN5.882Often used as a co-solvent to expedite crystallization due to its lower boiling point.[2][7]
IsopropanolIPA3.982.5Typically used as a "modification solvent" for surface treatments rather than a primary solvent for precursors.[1]
gamma-ButyrolactoneGBL-204A less common but effective dispersion solvent.[1]

Note: Polarity indices are relative values and can vary slightly depending on the scale used.

Underlying Chemical Principles

Understanding the "why" behind these troubleshooting steps is crucial for developing robust experimental designs.

The Role of Hydrogen Bonding

The 2-methoxyethylammonium cation (CH₃OCH₂CH₂NH₃⁺) has three acidic protons on the ammonium group. These protons can form strong hydrogen bonds with electron-rich atoms (like the oxygen in DMSO or DMF) in the solvent.[12][13] This N⁺-H---Solvent interaction is a key driving force for dissolution, helping to break apart the ionic lattice of the salt.

HydrogenBonding cluster_cation 2-Methoxyethylammonium Cation cluster_solvent Solvent (e.g., DMSO) N N⁺ H1 H N->H1 H2 H N->H2 H3 H N->H3 R CH₂CH₂OCH₃ N->R O Oᵟ⁻ H1->O  Hydrogen Bond S S S->O Me1 CH₃ S->Me1 Me2 CH₃ S->Me2

Caption: Hydrogen bonding between the cation and a polar solvent.

Lattice Energy vs. Solvation Energy

For a salt to dissolve, the energy released from the interaction of its ions with the solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice (lattice energy).

  • High Lattice Energy: If m-EtOAI has a high lattice energy (often due to high purity and a well-ordered crystal structure), a more powerful solvating environment (higher polarity, higher temperature) is required.

  • High Solvation Energy: Solvents that can form strong interactions (like the hydrogen bonds described above) will provide a higher solvation energy, favoring dissolution.

By systematically addressing the factors of solvent choice, temperature, concentration, and material purity, researchers can overcome the challenges associated with the poor solubility of 2-methoxyethylamine hydroiodide and achieve reliable, reproducible results in their experiments.

References

  • Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. Accounts of Materials Research - ACS Publications. [Link]

  • Green solvents, materials, and lead-free semiconductors for sustainable fabrication of perovskite solar cells. RSC Publishing. [Link]

  • Chemical structure of various solvents used in the perovskite films... ResearchGate. [Link]

  • Environmentally Friendly Solvents for Perovskite Solar Cells. GreyB. [Link]

  • Utilizing Nonpolar Organic Solvents for the Deposition of Metal-Halide Perovskite Films and the Realization of Organic Semiconductor/Perovskite Composite Photovoltaics. ACS Energy Letters - ACS Publications. [Link]

  • Solubility tests of perovskite precursors in CB, EA, and MB,... ResearchGate. [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing. [Link]

  • How to prepare a perovskite precursor? ResearchGate. [Link]

  • Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells. PMC. [Link]

  • 2-METHOXYETHYLAMINE|109-85-3. LookChem. [Link]

  • 2-Methoxyethylamine. ChemBK. [Link]

  • Explain the factors influencing the solubility of amines in water. YouTube. [Link]

  • Interlink between solubility, structure, surface and thermodynamics in the ThO2(s, hyd)–H2O(l) system. PMC. [Link]

  • Preparation method of 2-methoxy ethylamine.
  • Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
  • The Versatility of 2-Methoxyethylamine in Organic Synthesis Applications. Ningbo Innopharmchem Co.,Ltd.. [Link]

  • How does branching increase the solubility in amines? Quora. [Link]

  • The solubility of hydrogen halides as a function of the basic strength of solvents. SciSpace. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]

  • Solvents and solubilities. MicroChemicals. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Removal of dissolved salts using a solvent.
  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. [Link]

  • Solvent Miscibility Table. Unknown Source. [Link]

  • 2-Methoxyethylamine. PubChem. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • How to make a salt of a novel compound? ResearchGate. [Link]

  • Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Redalyc. [Link]

  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. [Link]

Sources

Optimization

Technical Support Center: Reducing J-V Hysteresis in Perovskite Devices with 2-Methoxyethylamine Hydroiodide (2-MEAI)

Welcome to the technical support center for researchers and scientists working on the cutting edge of perovskite solar cell technology. This guide is designed to provide in-depth troubleshooting and frequently asked ques...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers and scientists working on the cutting edge of perovskite solar cell technology. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the use of 2-methoxyethylamine hydroiodide (2-MEAI) as an additive to mitigate J-V hysteresis in perovskite devices. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying scientific principles.

I. Troubleshooting Guide

This section addresses specific problems you may encounter when incorporating 2-MEAI into your perovskite fabrication process.

Issue 1: Inconsistent or Increased Hysteresis After 2-MEAI Addition

Symptoms:

  • Large variations in the hysteresis index across a batch of devices.

  • An unexpected increase in the difference between forward and reverse J-V scans compared to control devices.

Potential Causes & Solutions:

  • Non-uniform Distribution of 2-MEAI: The most common culprit is the uneven incorporation of the additive within the perovskite precursor solution or film.[1] This can lead to localized regions with varying defect densities and charge carrier dynamics.

    • Solution: Ensure vigorous and prolonged stirring of the perovskite precursor solution after adding 2-MEAI. A minimum of 2-4 hours of stirring in an inert atmosphere is recommended before film deposition. Consider using a vortex mixer for a short duration to guarantee homogeneity.

  • Incorrect 2-MEAI Concentration: The concentration of 2-MEAI is critical. Too little may be insufficient to passivate defects effectively, while too much can disrupt the perovskite crystal structure and introduce new defects.

    • Solution: Perform a concentration-dependent study to determine the optimal amount of 2-MEAI for your specific perovskite composition and fabrication method. Start with a low concentration (e.g., 0.1 mol%) and incrementally increase it, while carefully monitoring the J-V characteristics and film morphology.

  • Solvent Incompatibility: The solvent system used for the perovskite precursor can influence the solubility and distribution of 2-MEAI.

    • Solution: If using a solvent mixture like DMF/DMSO, ensure that 2-MEAI is fully soluble. If precipitation is observed, consider gentle heating or sonication. For alternative solvent systems like 2-methoxyethanol, be aware of potential precursor solution instability and aging effects.[2]

Issue 2: Reduced Power Conversion Efficiency (PCE) with 2-MEAI

Symptoms:

  • A noticeable decrease in key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), leading to lower overall PCE.

Potential Causes & Solutions:

  • Interference with Crystal Growth: While beneficial for defect passivation, an excess of 2-MEAI can hinder the formation of large, high-quality perovskite grains.[3] Smaller grains often lead to more grain boundaries, which can act as recombination centers.

    • Solution: Correlate your J-V measurements with film characterization techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD). If you observe smaller grain sizes with increasing 2-MEAI concentration, you have likely exceeded the optimal amount.

  • Alteration of Energy Level Alignment: The introduction of 2-MEAI can modify the energy levels at the interfaces between the perovskite and the charge transport layers, potentially creating barriers for charge extraction.

    • Solution: Characterize the energy levels of your perovskite films with and without 2-MEAI using techniques like Ultraviolet Photoelectron Spectroscopy (UPS). This will help you understand if the energy level alignment with your electron transport layer (ETL) and hole transport layer (HTL) is still favorable.

Issue 3: Poor Film Morphology and Pinholes

Symptoms:

  • The perovskite film appears hazy, non-uniform, or contains pinholes after the addition of 2-MEAI.

Potential Causes & Solutions:

  • Rapid Crystallization: The presence of certain additives can alter the crystallization kinetics of the perovskite film.[3]

    • Solution: Optimize the annealing temperature and time. A lower annealing temperature or a shorter annealing duration might be necessary to control the crystallization process when 2-MEAI is present. Consider a two-step annealing process for better film quality.

  • Hygroscopic Nature of 2-MEAI: 2-MEAI can be hygroscopic, and absorbed moisture can negatively impact perovskite film formation.

    • Solution: Handle and store 2-MEAI in a dry, inert environment (e.g., a glovebox). Ensure all solvents and other precursors are anhydrous.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-MEAI reduces J-V hysteresis?

A1: The primary mechanism is believed to be defect passivation . J-V hysteresis in perovskite solar cells is largely attributed to ion migration, charge trapping, and ferroelectric effects.[1][4] 2-MEAI, with its amine and iodide functional groups, can effectively passivate defects within the perovskite crystal lattice, such as halide vacancies and uncoordinated lead ions.[5] By "healing" these defects, 2-MEAI reduces the number of trap states that can capture and release charge carriers, leading to more stable and consistent J-V characteristics.[5]

Q2: How does 2-MEAI compare to other common additives used for hysteresis reduction?

A2: 2-MEAI is one of many additives explored for hysteresis reduction. Other common additives include phenethylammonium iodide (PEAI) and various alkylammonium halides.[6][7] The effectiveness of an additive often depends on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃) and the overall device architecture. 2-MEAI is a relatively small molecule, which may allow for effective incorporation into the bulk of the perovskite film. However, larger organic cations are also used for surface passivation. The choice of additive should be based on empirical optimization for your specific system.

Q3: Can 2-MEAI improve the long-term stability of perovskite solar cells?

A3: Yes, by passivating defects, 2-MEAI can contribute to improved long-term operational stability.[3] Defects are often initiation sites for degradation pathways, especially in the presence of moisture and oxygen.[8][9][10] By reducing the defect density, 2-MEAI can make the perovskite film more resilient to environmental stressors. However, it's important to note that long-term stability is a multifaceted issue that also depends on encapsulation and the stability of other device layers.

Q4: Is 2-MEAI suitable for both n-i-p and p-i-n device architectures?

A4: In principle, yes. The defect passivation mechanism of 2-MEAI is not specific to a particular device architecture. However, the optimal concentration and its effect on interfacial energetics might differ between n-i-p and p-i-n structures due to the different charge transport layers used. It is always recommended to re-optimize the 2-MEAI concentration when changing the device stack.

Q5: Are there any safety precautions I should take when working with 2-MEAI?

A5: Yes. As with all laboratory chemicals, you should handle 2-methoxyethylamine hydroiodide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the material safety data sheet (MSDS) for specific handling and storage instructions.

III. Experimental Protocols & Data

Protocol: Incorporation of 2-MEAI into a MAPbI₃ Perovskite Precursor Solution (One-Step Method)
  • Prepare Stock Solution of 2-MEAI:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve a known mass of 2-MEAI in anhydrous N,N-dimethylformamide (DMF) to create a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Prepare Perovskite Precursor Solution:

    • Prepare your standard MAPbI₃ precursor solution. For example, dissolve 461 mg of lead(II) iodide (PbI₂) and 159 mg of methylammonium iodide (MAI) in a co-solvent of 0.8 mL DMF and 0.2 mL dimethyl sulfoxide (DMSO).

  • Add 2-MEAI Stock Solution:

    • Add the desired volume of the 2-MEAI stock solution to the perovskite precursor solution to achieve the target molar percentage.

  • Homogenization:

    • Stir the final solution vigorously on a magnetic stir plate for at least 2 hours at room temperature to ensure complete dissolution and uniform distribution of the additive.

  • Film Deposition:

    • Proceed with your standard spin-coating and annealing protocol for perovskite film fabrication.

Table 1: Example of a 2-MEAI Concentration Optimization Study
2-MEAI (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Hysteresis Index (HI)
0 (Control)1.0521.570.115.80.18
0.11.0621.872.516.70.12
0.51.0822.175.318.00.05
1.01.0721.973.817.30.08
2.01.0420.868.214.70.15

Hysteresis Index (HI) = (PCE_reverse - PCE_forward) / PCE_reverse

IV. Visualizations

Mechanism of Hysteresis Reduction by 2-MEAI

G cluster_0 Without 2-MEAI cluster_1 With 2-MEAI Perovskite_Lattice_1 Perovskite Lattice with Defects (e.g., Halide Vacancies) Ion_Migration Ion Migration under Bias Perovskite_Lattice_1->Ion_Migration Charge_Trapping Charge Trapping/De-trapping Ion_Migration->Charge_Trapping High_Hysteresis High J-V Hysteresis Charge_Trapping->High_Hysteresis Perovskite_Lattice_2 Perovskite Lattice Defect_Passivation Defect Passivation Perovskite_Lattice_2->Defect_Passivation 2-MEAI 2-MEAI Additive 2-MEAI->Defect_Passivation Reduced_Ion_Migration Reduced Ion Migration Defect_Passivation->Reduced_Ion_Migration Suppressed_Trapping Suppressed Charge Trapping Reduced_Ion_Migration->Suppressed_Trapping Low_Hysteresis Reduced J-V Hysteresis Suppressed_Trapping->Low_Hysteresis

Caption: Mechanism of 2-MEAI in reducing J-V hysteresis.

Experimental Workflow for 2-MEAI Incorporation

G Start Start Prepare_Perovskite_Precursor Prepare Perovskite Precursor Solution Start->Prepare_Perovskite_Precursor Prepare_2-MEAI_Stock Prepare 2-MEAI Stock Solution Start->Prepare_2-MEAI_Stock Add_2-MEAI Add 2-MEAI to Precursor Solution Prepare_Perovskite_Precursor->Add_2-MEAI Prepare_2-MEAI_Stock->Add_2-MEAI Stir Stir for 2+ hours Add_2-MEAI->Stir Spin_Coat Spin Coat Perovskite Film Stir->Spin_Coat Anneal Anneal Film Spin_Coat->Anneal Deposit_Layers Deposit Charge Transport Layers and Electrodes Anneal->Deposit_Layers Characterize Device Characterization (J-V, SEM, XRD) Deposit_Layers->Characterize End End Characterize->End

Caption: Workflow for incorporating 2-MEAI into perovskite solar cells.

V. References

  • Meng, S. Lab. (2020, February 21). Reducing Anomalous Hysteresis in Perovskite Solar Cells by Suppressing the Interfacial Ferroelectric Order. Retrieved from Sheng Meng Lab website:

  • Benfatima, K., Zazi, K., & Bah, A. (2025). Recent Advances in Addressing J-V Curve Hysteresis in Perovskite Solar Cells. European Journal of Applied Sciences, 13(04), 49-58. Retrieved from:

  • MDPI. (2024, August 29). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Retrieved from MDPI website:

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Rapid efficiency loss of FAPbI3 perovskite solar cells in 2-methoxyethanol-based precursor solutions. Retrieved from:

  • Xu, V. M. R. (2025, March 27). Hysteresis Inhibition for Performance Improvement via Halide Engineering in Perovskite Solar Cells. International Journal of Chemical Engineering and Applications, 16(1), 22-27. Retrieved from:

  • ResearchGate. (2022, March 9). Defects and passivation in perovskite solar cells. Retrieved from ResearchGate website:

  • Scholar Publishing. (2025, July 20). Recent Advances in Addressing J-V Curve Hysteresis in Perovskite Solar Cells. Retrieved from Scholar Publishing website:

  • AIP.ORG. (2023, February 17). Additive engineering enables efficient, stable perovskite solar cells. Retrieved from AIP.ORG website:

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. Retrieved from:

  • ResearchGate. (n.d.). Surface passivation using 2-methoxyphenethylammonium iodide for efficient inverted perovskite solar cells. Retrieved from ResearchGate website:

  • Georgia Tech College of Engineering. (2023, December 19). Researchers Find They Can Stop Degradation of Promising Solar Cell Materials. Retrieved from Georgia Tech College of Engineering website:

  • Correa-Baena, J.-P. (2023, December 21). Researchers uncover the chemical interactions that make perovskites unstable. Retrieved from:

  • Semantic Scholar. (2015, November 27). Stability Issues on Perovskite Solar Cells. Retrieved from Semantic Scholar website:

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Degradation in 2-Methoxyethylammonium Iodide (MEAI) Perovskites

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing perovskite structures (e.g., for high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing perovskite structures (e.g., for high-sensitivity X-ray scintillators in medical imaging or high-efficiency photovoltaics). Here, we address the critical challenge of moisture-induced degradation in 3D perovskites and provide field-proven, self-validating workflows for utilizing 2-methoxyethylammonium iodide (MEAI/MOAI) as a stabilizing 2D capping layer.

The Causality of Moisture Degradation and MEAI Passivation

The Problem: Standard 3D perovskite films (such as FAPbI₃ or MAPbI₃) are highly vulnerable to ambient humidity. Water molecules penetrate the lattice through surface defects—specifically undercoordinated Pb²⁺ ions and halide vacancies—leading to the hydration of the perovskite phase and its rapid, irreversible degradation into inactive PbI₂[1].

The MEAI Solution: 2-Methoxyethylammonium iodide (MEAI), also referred to in literature as MOAI, acts as a bulky organic spacer cation. When deposited onto a 3D perovskite, it triggers a phase transition at the surface, forming a 2D Ruddlesden-Popper perovskite heterojunction[2].

The Causality:

  • Primary Anchoring: The ammonium group (-NH₃⁺) anchors into the A-site vacancies of the perovskite lattice, passivating surface trap states.

  • Secondary Coordination: The ether functionality (methoxy group) provides additional dipole interactions, coordinating with unreacted Pb²⁺ defects to suppress non-radiative recombination and ion migration[3].

  • Steric Shielding: The methoxyethyl tail (-CH₂CH₂OCH₃) creates a low-surface-energy, hydrophobic barrier that physically repels water molecules, drastically enhancing environmental stability[2].

MEAI_Mechanism A 3D Perovskite Surface (Moisture Sensitive) B Undercoordinated Pb2+ & Halide Vacancies A->B C MEAI Treatment (2-Methoxyethylammonium Iodide) B->C D Ammonium Anchoring (Defect Passivation) C->D E Methoxy Group Coordination (Secondary Passivation) C->E F 2D/3D Heterojunction Formation (Hydrophobic Barrier) D->F E->F G Moisture Repulsion & Enhanced Stability F->G

Experimental Workflow: Self-Validating MEAI Deposition Protocol

To ensure reproducibility, every step in this protocol includes a Self-Validation Checkpoint . Do not proceed to the next step unless the validation criteria are met.

Step 1: Precursor Preparation

  • Action: Dissolve MEAI powder in anhydrous isopropanol (IPA) to a concentration of 3–5 mg/mL.

  • Causality: IPA is selected as an orthogonal solvent; it dissolves the organic salt without dissolving the underlying 3D perovskite film[3].

  • Self-Validation Checkpoint: The solution must be completely transparent with no particulate scattering under a laser pointer.

Step 2: Dynamic Spin-Coating

  • Action: Transfer the target 3D perovskite substrate to a spin-coater. Initiate spinning at 4000 rpm. Dispense 50 µL of the MEAI solution dynamically onto the spinning substrate and continue spinning for 30 seconds.

  • Causality: Dynamic dispensing prevents localized pooling of the solvent, which can cause uneven extraction of organic cations from the 3D layer.

  • Self-Validation Checkpoint: The film should appear uniform without striations or "coffee-ring" effects.

Step 3: Thermal Activation (Annealing)

  • Action: Transfer the substrate to a hotplate set at 100 °C for 10 minutes.

  • Causality: Thermal energy is required to drive the reaction between the MEAI salt and the excess PbI₂ on the 3D surface, facilitating the structural rearrangement into the 2D phase.

  • Self-Validation Checkpoint: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) or standard X-ray Diffraction (XRD). The disappearance of raw MEAI precursor peaks and the emergence of low-angle diffraction peaks (2θ < 10°) confirms successful 2D phase formation[4].

Step 4: Moisture Challenge Testing

  • Action: Expose the unencapsulated film to a controlled environment of 45±5% Relative Humidity (RH) at room temperature.

  • Self-Validation Checkpoint: Monitor via UV-Vis spectroscopy. The retention of the primary absorption onset without the emergence of a 410 nm PbI₂ peak confirms the integrity of the hydrophobic barrier.

MEAI_Workflow Step1 1. Prepare MEAI in Anhydrous IPA Step2 2. Dynamic Spin-Coating on 3D Perovskite Step1->Step2 Step3 3. Thermal Annealing (100 °C, 10 min) Step2->Step3 Step4 4. Self-Validation: XRD / GIWAXS Step3->Step4 Step5 5. Moisture Challenge Test (45% RH) Step4->Step5

Caption: Step-by-step experimental workflow for MEAI passivation and validation.

Quantitative Data: Impact of MEAI Passivation

The following table summarizes the performance and stability enhancements achieved by integrating an MEAI (MOAI) 2D capping layer, based on benchmark data from [5].

MetricReference (3D Perovskite)MEAI Passivated (3D/2D)Causality for Improvement
Power Conversion Efficiency (PCE) 21.39%23.70%Defect passivation reduces non-radiative recombination at the interface[2].
Moisture Stability (Unencapsulated) Rapid degradation (<100h)Retains >95% after 1000hThe methoxyethyl tail forms a dense hydrophobic shield repelling H₂O[2].
Water Contact Angle ~50°>75°Transformation from a high-energy 3D surface to a low-energy 2D surface.
Open-Circuit Voltage (Voc) Baseline+50 to +80 mV increaseSuppression of surface trap states by ammonium anchoring[6].

Troubleshooting Guide

Q: Why does my MEAI treatment result in nanoparticle aggregation rather than a uniform 2D layer? A: High concentrations of MEAI or inadequate thermal annealing can lead to the self-aggregation of the salt due to strong intermolecular hydrogen bonding, rather than interacting with the perovskite lattice[4]. Resolution: Reduce the MEAI concentration in IPA to ≤3 mg/mL. Ensure the underlying 3D perovskite has a slight stoichiometric excess of PbI₂ to act as a reactive template for the 2D phase.

Q: I applied MEAI, but my films still degrade rapidly in ambient humidity. What went wrong? A: This indicates an incomplete conversion of the MEAI precursor into the 2D perovskite phase. Unreacted organic halide salts are highly hygroscopic and will actively draw moisture into the film, accelerating degradation[3]. Resolution: Optimize your thermal annealing step. Ensure the hotplate is accurately calibrated to 100 °C and extend the annealing time to 15 minutes. Validate the complete consumption of the precursor using XRD.

Q: My moisture stability improved, but my short-circuit current (Jsc) dropped significantly. How do I fix this? A: The 2D perovskite layer is likely too thick. Because 2D perovskites have a wider bandgap and lower out-of-plane charge mobility, a thick layer acts as an insulating barrier that impedes charge carrier extraction[1]. Resolution: Increase the spin-coating speed to 5000 rpm or decrease the precursor concentration to form an ultrathin (1–3 nm) capping layer. The layer must be thin enough to permit the quantum tunneling of charge carriers.

Frequently Asked Questions (FAQs)

Q: Why should I use 2-methoxyethylammonium iodide (MEAI) over standard phenethylammonium iodide (PEAI)? A: While PEAI is an industry-standard 2D spacer, MEAI incorporates an ether (methoxy) functional group. This group provides additional dipole interactions and hydrogen-bonding capabilities, which more effectively passivate undercoordinated Pb²⁺ defects and suppress destructive ion migration compared to purely aliphatic or aromatic spacers[3].

Q: Can MEAI be utilized in inverted (p-i-n) device architectures or non-photovoltaic applications like X-ray detectors? A: Yes. While predominantly demonstrated in regular (n-i-p) architectures at the perovskite/HTL interface, MEAI can be applied at the buried interface or the top interface in p-i-n cells. For drug development professionals utilizing perovskites in X-ray scintillators, MEAI passivation significantly reduces dark current (noise) by eliminating surface trap states, thereby improving the signal-to-noise ratio.

Q: How exactly does the methoxy group prevent moisture ingress at a molecular level? A: The methoxyethyl chain creates a steric hydrophobic shield. During the 3D-to-2D phase transition, the ammonium heads anchor into the inorganic lattice, forcing the hydrophobic methoxy tails to orient outward toward the environment. This specific orientation significantly lowers the surface energy, physically preventing water molecules from adsorbing and penetrating the vulnerable 3D phase[1].

References

  • Tian, S., et al. (2024). Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions. Small (Wiley) / PubMed.[Link]

  • Sun, Q., et al. (2019). Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide. ACS Energy Letters.[Link]

  • Review Article (2025). Progress and Challenges of Three-Dimensional/Two-Dimensional Bilayered Perovskite Solar Cells: A Critical Review. Nanomaterials (MDPI).[Link]

Sources

Optimization

Technical Support Center: 2-Methoxyethylamine Hydroiodide (2-MeOEA·HI) Passivation

Welcome to the Advanced Materials Diagnostic Hub. This center provides mechanistic insights, troubleshooting protocols, and validated methodologies for optimizing charge extraction in perovskite solar cells using 2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Diagnostic Hub. This center provides mechanistic insights, troubleshooting protocols, and validated methodologies for optimizing charge extraction in perovskite solar cells using 2-methoxyethylamine hydroiodide (2-MeOEA·HI, also referred to in literature as MOAI).

Knowledge Base: Mechanistic FAQs

Q: Why transition from standard alkylammonium spacers (like butylammonium) to 2-MeOEA·HI for surface passivation? A: The causality lies in the molecular structure and electron density. Standard alkyl chains are purely aliphatic and electrically insulating, which can severely impede out-of-plane charge extraction if the 2D layer is too thick. 2-MeOEA·HI incorporates an ether linkage (a methoxy group, -OCH₃). The oxygen atom acts as a Lewis base, donating its lone pair to coordinate with undercoordinated Pb²⁺ trap states on the 3D perovskite surface. This dual-action mechanism—forming a 2D capping layer while providing Lewis base passivation—significantly reduces non-radiative recombination and improves energy level alignment with the electron transport layer (ETL)[1]. For professionals transitioning from drug development, this is conceptually identical to optimizing a ligand's functional groups to maximize binding affinity with a target receptor while maintaining favorable pharmacokinetics.

Q: How does 2-MeOEA·HI affect the environmental stability of the device? A: The quasi-2D Ruddlesden-Popper perovskite layer formed by 2-MeOEA·HI acts as a robust hydrophobic barrier. The methoxy-ethyl chain repels moisture ingress, which is a primary catalyst for perovskite degradation. Devices passivated with MOAI have demonstrated exceptional stability, retaining approximately 95% of their initial efficiency after 1,000 hours of operation in an N₂ environment[2].

Diagnostic Lab: Troubleshooting Guide

Symptom: Severe "S-shape" in the J-V curve and high series resistance (R_s) after 2-MeOEA·HI treatment.

  • Root Cause: Over-thickening of the 2D perovskite layer. While the methoxy group improves conductivity compared to pure alkyls, an excessively thick 2D layer still acts as a quantum well that blocks charge tunneling to the ETL.

  • Solution: Dilute the precursor concentration. The optimal concentration for surface passivation is typically 2–3 mg/mL. Ensure dynamic spin-coating is utilized to prevent localized pooling of the spacer salt.

Symptom: No observable enhancement in Open-Circuit Voltage (V_oc) post-treatment.

  • Root Cause: Incomplete 3D-to-2D phase conversion. If the thermal energy provided during annealing is insufficient, the 2-MeOEA cation will merely sit on the surface as an unreacted salt rather than intercalating into the [PbI₆]⁴⁻ octahedral framework.

  • Solution: Increase the post-treatment annealing temperature to 100°C for 10 minutes to provide the necessary activation energy for the phase transition.

Symptom: Poor charge transfer efficiency to the ZnO or SnO₂ ETL.

  • Root Cause: Suboptimal energy level alignment or residual surface defects.

  • Solution: Verify the integrity of the ETL. Studies utilizing heterodyne transient grating spectroscopy reveal that passivation materials with electron-donating groups (like the methoxy group in 2-MeOEA·HI) stabilize defect states and accelerate charge transfer, provided the underlying ETL is free of deep oxygen vacancies [3].

Performance Metrology

The following table summarizes the quantitative impact of 2-MeOEA·HI (MOAI) passivation on SnO₂-based perovskite solar cells, establishing a benchmark for your experimental results[1].

MetricReference Device (3D Only)2-MeOEA·HI Passivated (3D/2D)Physical Origin of Improvement
Power Conversion Efficiency (PCE) 21.39%23.70%Suppressed non-radiative recombination & improved energy alignment
Open-Circuit Voltage (V_oc) Baseline+ ~50-80 mV increaseLewis base passivation of surface iodine vacancies / Pb²⁺ defects
Environmental Stability Rapid degradation (< 500h)Retains 95% after 1000hHydrophobic methoxy-ethyl chain repels moisture

Self-Validating Experimental Protocol: 3D/2D Heterojunction Fabrication

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Precursor Formulation

  • Action: Dissolve 2-MeOEA·HI in anhydrous isopropanol (IPA) at a concentration of 3 mg/mL. Stir at room temperature for 15 minutes.

  • Causality: IPA is chosen because it is an orthogonal solvent; it dissolves the organic salt but does not wash away the underlying 3D perovskite film.

  • Validation: The solution must be perfectly clear. Any turbidity indicates moisture contamination or degraded salt. Filter through a 0.22 µm PTFE syringe filter before use.

Step 2: Dynamic Spin-Coating

  • Action: Transfer the crystallized 3D perovskite film to the spin-coater. Start spinning at 4000 rpm. While spinning, swiftly drop 50 µL of the 2-MeOEA·HI solution onto the center of the substrate. Spin for 30 seconds.

  • Causality: Dynamic dispensing prevents the polar solvent from resting on the perovskite surface, ensuring an ultra-thin, uniform coating and a sharp 3D/2D interface.

Step 3: Thermally-Driven Phase Transition

  • Action: Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Causality: Thermal energy drives the intercalation of the bulky 2-MeOEA cation into the 3D lattice surface, triggering the thermodynamic phase transition to form the Ruddlesden-Popper 2D capping layer.

Step 4: Metrology & Validation

  • Action: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Contact Angle measurements.

  • Validation:

    • GIWAXS: Look for the appearance of low-q diffraction peaks, which confirms the formation of the 2D phase parallel to the substrate.

    • Contact Angle: A water droplet contact angle > 75° confirms the successful formation of the hydrophobic barrier.

Pathway Visualization

The following diagram illustrates the mechanistic pathway of charge extraction and defect passivation when utilizing 2-MeOEA·HI.

G P3D 3D Perovskite (Light Absorption) Trap Surface Defects (Pb²⁺ / I⁻ vacancies) P3D->Trap Unpassivated Pathway MOAI 2-MeOEA·HI 2D Layer (Defect Passivation) P3D->MOAI Treated Interface ETL SnO₂ ETL (Electron Extraction) Trap->ETL Recombination Loss MOAI->ETL Efficient Transfer Cathode Electrode (Current Output) ETL->Cathode Collection

Figure 1: Charge extraction and defect passivation pathway using 2-MeOEA·HI in solar cells.

References

  • Tian, S., Gao, X.-X., et al. "Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions." Small, 2024.[Link]

  • Author(s) unlisted. "Investigation of the Effect of the Passivation on the Charge Transfer from MAPbI3 to Electron Transport Layer Using a Heterodyne Transient Grating Spectroscopic Technique." ChemPhysChem, 2024.[Link]

Sources

Troubleshooting

shelf-life and storage optimization for 2-methoxyethylamine hydroiodide powder

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methoxyethylamine hydroiodide powder. The focus is on optimizing shelf-life and ensuring exper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methoxyethylamine hydroiodide powder. The focus is on optimizing shelf-life and ensuring experimental integrity through proper storage and handling. The information presented synthesizes manufacturer data, chemical principles, and best practices for handling sensitive chemical reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and handling of 2-methoxyethylamine hydroiodide.

Q1: What are the ideal storage conditions for 2-methoxyethylamine hydroiodide powder?

A: The recommended storage temperature is between 2-8°C, as specified by suppliers.[1] To maximize shelf-life, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, light, and oxygen.

Q2: What are the visible signs of degradation?

A: The primary signs of degradation are discoloration (yellowing to brown) and changes in physical form (clumping or caking). Discoloration often indicates oxidation of the iodide ion to iodine (I₂). Clumping is a clear sign of moisture absorption.[2][3]

Q3: Is 2-methoxyethylamine hydroiodide hygroscopic?

A: Yes. Like many amine salts, it is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] The free base, 2-methoxyethylamine, is known to absorb CO₂ from the air, and while the salt form is more stable, moisture can compromise its integrity.[4] Proper handling in a low-humidity environment is critical.[2]

Q4: Is the compound sensitive to light?

A: Yes, iodide salts are often sensitive to light. Photochemical oxidation can cause the iodide (I⁻) to convert to iodine (I₂), resulting in a yellow or brown discoloration.[5] Always store the powder in amber or other opaque vials to prevent photodegradation.

Q5: What is the correct procedure for weighing the powder and preparing solutions?

A: Due to its hygroscopic nature, all manipulations should be performed in a controlled environment.[2]

  • Ideal Method: Use a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Alternative Method: If a glovebox is unavailable, work quickly in an area with the lowest possible humidity. Allow the container to equilibrate to room temperature before opening to prevent condensation. Use dry glassware and tools, and minimize the time the container is open.[2]

  • Solution Preparation: Once weighed, the powder should be dissolved in an appropriate anhydrous solvent. Stock solutions should be stored in tightly sealed containers, protected from light, and refrigerated or frozen based on stability data for the specific solvent system.[2]

Q6: Why is the compound supplied as a hydroiodide salt instead of the free amine?

A: Amines are often converted to their salt form to improve stability. The lone pair of electrons on the nitrogen atom of a free amine is susceptible to oxidation.[6] By forming a hydroiodide salt, the lone pair is protonated, which significantly reduces its reactivity towards oxygen and other oxidants, thereby enhancing its shelf-life.[6]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: The powder has turned yellow or brown.
  • Potential Cause: This discoloration is a classic indicator of oxidation. The iodide anion (I⁻) has likely been oxidized to elemental iodine (I₂), which has a characteristic yellow-brown color. This can be initiated by exposure to light and/or air (oxygen).[5]

  • Impact on Experiments: The presence of impurities like iodine can interfere with reactions, alter stoichiometry, and lead to inconsistent and non-reproducible results.

  • Recommended Actions:

    • Assess Purity: Before use, verify the compound's integrity using an analytical method like ¹H NMR or HPLC to quantify the extent of degradation.

    • Consider Purification: If the discoloration is minor, the material might be usable for non-critical applications. For sensitive experiments, purification by recrystallization may be possible, though obtaining a fresh lot is often more reliable.

  • Prevention: Strictly adhere to storage protocols: keep the container tightly sealed, protected from light, and stored at 2-8°C.[1] Purging the container with an inert gas like argon before sealing can displace oxygen and further inhibit oxidation.

cluster_0 Initiators A 2-Methoxyethylamine Hydroiodide (White Powder) B Oxidized Impurities + I₂ (Yellow/Brown Color) A->B Oxidation C Clumped / Deliquescent Product A->C Hygroscopicity D Loss of Purity & Inconsistent Results B->D C->D Light Light Light->B Air Air (O₂) Air->B Moisture Moisture (H₂O) Moisture->C start Inspect Powder in Original Container cond1 Is powder white & free-flowing? start->cond1 cond2 Is powder discolored (yellow/brown)? cond1->cond2 No proc1 Proceed with experiment. Handle in glovebox or low-humidity environment. cond1->proc1 Yes cond3 Is powder clumped or caked? cond2->cond3 No proc2 Potential Oxidation. Assess purity via NMR/HPLC. Use fresh lot for critical work. cond2->proc2 Yes proc3 Moisture Absorption. Attempt to dry under vacuum. Re-evaluate purity. cond3->proc3 Yes (Minor) proc4 Discard material. Review storage and handling procedures. cond3->proc4 Yes (Severe)

Caption: Decision workflow for assessing powder quality before use.

Part 3: Protocols & Data
Data Presentation: Storage Condition Guidelines
ParameterOptimal ConditionSub-Optimal ConditionConsequence of Sub-Optimal Storage
Temperature 2–8 °C [1]Room Temperature (>8 °C)May accelerate degradation pathways.
Atmosphere Inert Gas (Argon, N₂)Ambient AirRisk of oxidation and moisture absorption. [7]
Light Protected (Amber Vial/Foil) [5]Exposed to Lab LightingPhotodegradation, leading to discoloration (oxidation of iodide).
Container Tightly SealedLoosely Capped / OpenHigh risk of moisture absorption, leading to clumping and hydrolysis. [2][8]
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a standard method to quickly assess the structural integrity of 2-methoxyethylamine hydroiodide and detect major impurities.

  • Objective: To confirm the chemical structure and identify potential degradation products or impurities.

  • Materials:

    • 2-methoxyethylamine hydroiodide sample

    • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

    • NMR tubes

    • Internal standard (optional, e.g., TMS)

  • Procedure:

    • Accurately weigh 5-10 mg of the 2-methoxyethylamine hydroiodide powder.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Data Analysis:

      • Expected Peaks (in D₂O): The spectrum should show three main signals corresponding to the methoxy protons (-OCH₃), the methylene protons adjacent to the oxygen (-CH₂O-), and the methylene protons adjacent to the nitrogen (-CH₂N-).

      • Impurity Detection: Look for unexpected peaks. The presence of a signal corresponding to elemental iodine (I₂) will not be seen in ¹H NMR, but the byproducts of the oxidation reaction may produce small, unidentifiable peaks. Significant deviation from the expected spectrum indicates compromised purity.

References
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • SULFA-TRAP. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • University of Glasgow Theses Service. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Capsule Filling. (2026, March 29). Hygroscopic Powder in Capsule Filling: Causes & Solutions. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • SDS Manager Inc. (n.d.). 2-METHOXYETHYLAMINE FOR SYNTHESIS SDS. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHOXYETHYLAMINE|109-85-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methoxyethylamine. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • iTeh Standards. (2004, March 15). ISO 11402. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-methoxyethylamine hydroiodide vs phenethylammonium iodide (PEAI) in 2D perovskites

An In-Depth Guide to Spacer Cation Engineering in 2D Perovskites: 2-Methoxyethylamine Hydroiodide vs. Phenethylammonium Iodide In the rapidly advancing field of perovskite optoelectronics, two-dimensional (2D) and quasi-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Spacer Cation Engineering in 2D Perovskites: 2-Methoxyethylamine Hydroiodide vs. Phenethylammonium Iodide

In the rapidly advancing field of perovskite optoelectronics, two-dimensional (2D) and quasi-2D Ruddlesden-Popper perovskites have emerged as a compelling class of materials. Their unique quantum-well structure, formed by alternating layers of inorganic lead halide octahedra and bulky organic spacer cations, offers enhanced environmental stability and tunable optoelectronic properties compared to their 3D counterparts.[1][2] The choice of the organic spacer cation is paramount, as it dictates the crystal structure, charge transport, and overall performance of the resulting devices.[3]

This guide provides a detailed comparison between two significant spacer cations: the widely-used Phenethylammonium Iodide (PEAI) and the functionally-substituted 2-Methoxyethylamine Hydroiodide (MOEAI), also referred to as 2-methoxy-PEAI (o-OMe-PEAI) in some literature. We will delve into the fundamental chemical differences, their impact on perovskite film properties, device performance metrics, and the underlying mechanisms that govern these changes. This analysis is designed to equip researchers and scientists with the insights needed to make informed decisions in the rational design of high-performance and stable 2D perovskite devices.

The Molecular Architects: Structural and Chemical Distinctions

The performance of a 2D perovskite is intrinsically linked to the molecular structure of its spacer cation. While both PEAI and MOEAI are based on a phenethylamine backbone, the introduction of a methoxy group in MOEAI at the ortho position of the phenyl ring introduces significant changes in its chemical behavior.

Phenethylammonium Iodide (PEAI) is characterized by a bulky, hydrophobic phenyl group attached to an ethylammonium chain. This structure has been extensively used to passivate defects and form 2D capping layers on 3D perovskite films, leading to significant improvements in device efficiency and stability.[4][5] The aromatic ring of PEAI contributes to van der Waals interactions between the organic layers, which can enhance the structural rigidity of the 2D perovskite.[6]

G cluster_PEAI Phenethylammonium Iodide (PEAI) cluster_MOEAI 2-Methoxyethylamine Hydroiodide (MOEAI) PEAI_img PEAI_formula C₈H₁₂IN PEAI_desc Hydrophobic aromatic ring Van der Waals interactions MOEAI_img MOEAI_formula C₉H₁₄INO MOEAI_desc Methoxy group introduces dipole moment Potential for hydrogen bonding

Fig 1. Molecular structures of PEAI and MOEAI.

Impact on Perovskite Film Properties: From Morphology to Optoelectronics

The choice of spacer cation profoundly influences the morphology, crystallinity, and optoelectronic characteristics of the perovskite film.

Film Morphology and Crystallinity
Optical and Electronic Properties

The organic spacer layer in 2D perovskites acts as a dielectric barrier between the inorganic layers, leading to quantum and dielectric confinement effects.[2] This results in a larger exciton binding energy compared to 3D perovskites. The nature of the spacer cation can modulate these properties.

  • Charge Transport: While the insulating nature of the organic spacers can hinder charge transport perpendicular to the inorganic layers, proper orientation of the 2D perovskite crystals is crucial for efficient charge extraction in solar cells.[2] The functional groups on the spacer cation can influence this orientation. For instance, the dipole moment introduced by the methoxy group in MOEAI can potentially promote a more ordered and vertically aligned crystal growth, which would be beneficial for charge transport.

Head-to-Head: Device Performance in Perovskite Solar Cells

The ultimate test for any new material in perovskite research is its performance in a solar cell. The data below, compiled from various studies, compares the photovoltaic parameters of devices fabricated with and without PEAI, and with its methoxy-substituted derivative, MOEAI.

Spacer Cation/TreatmentV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Stability (after 900h)Reference
Control (No Treatment) 1.09124.5578.020.8649% of initial PCE[7]
PEAI 1.033 (±0.013)23.5770.3317.9 (champion)Retains ~85-90% after 700 bending cycles[4][9]
MOEAI (o-OMe-PEAI) 1.12025.5580.623.0895% of initial PCE[7]

Table 1: Comparison of photovoltaic performance of perovskite solar cells with different spacer cations.

Analysis of Performance Metrics:

G node_control Control Device PCE: 20.86% V_oc: 1.091 V J_sc: 24.55 mA/cm² FF: 78.0% Stability: 49% after 900h node_peai PEAI Passivation PCE: ~16-17% V_oc: ~1.03 V J_sc: ~24.8 mA/cm² FF: ~70% Stability: ~85-90% after 700 bends node_control->node_peai Improved Stability & V_oc node_moeai MOEAI Passivation PCE: 23.08% V_oc: 1.120 V J_sc: 25.55 mA/cm² FF: 80.6% Stability: 95% after 900h node_control->node_moeai Significant Enhancement node_peai->node_moeai Superior Performance & Stability

Fig 2. Performance comparison of perovskite solar cells.

Experimental Methodologies

Reproducibility is key in perovskite research. Below are detailed protocols for the preparation of precursor solutions and the fabrication of high-efficiency 2D/3D perovskite solar cells.

Synthesis of Spacer Cations

While commercial sources are available, organic ammonium halides like PEAI and MOEAI can be synthesized in the lab. A general procedure involves reacting the corresponding amine (e.g., phenethylamine) with hydroiodic acid.

  • Dissolve phenethylamine (1 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add hydroiodic acid (HI, ~57% in H₂O, 1 equivalent) dropwise while stirring.

  • Continue stirring for 2-4 hours at room temperature.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is washed with a non-polar solvent like diethyl ether and dried under vacuum.

  • Recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be performed for further purification.

Fabrication of 2D/3D Perovskite Solar Cells

This protocol describes a typical fabrication process for an n-i-p planar heterojunction device incorporating a 2D passivation layer.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization A FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Electron Transport Layer (ETL) (e.g., SnO₂ deposition) B->C D 3D Perovskite Layer (Spin-coating of precursor solution) C->D E Annealing of 3D Perovskite Film D->E F 2D Spacer Cation Layer (Spin-coating of PEAI or MOEAI in IPA) E->F G Hole Transport Layer (HTL) (e.g., Spiro-OMeTAD) F->G H Metal Electrode (e.g., Gold evaporation) G->H I Device Testing (J-V, EQE, Stability) H->I

Sources

Comparative

FTIR Spectroscopy Analysis of 2-Methoxyethylamine Hydroiodide (MEAI) Interactions: A Comparative Guide for Perovskite Passivation

As a Senior Application Scientist, I frequently observe researchers struggling to differentiate the mere physical presence of a passivation layer from its actual chemical interaction with a perovskite lattice. While X-ra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers struggling to differentiate the mere physical presence of a passivation layer from its actual chemical interaction with a perovskite lattice. While X-ray diffraction (XRD) can confirm the formation of low-dimensional (2D) perovskite phases, it lacks the chemical specificity to explain how organic cations neutralize trap states.

Fourier Transform Infrared (FTIR) spectroscopy bridges this gap. By probing the vibrational modes of functional groups, FTIR provides direct, causal evidence of hydrogen bonding and Lewis acid-base coordination at the interface. This guide objectively compares the passivation efficacy of 2-methoxyethylamine hydroiodide (2-MeOEA HI, commonly MEAI) against standard alternatives like PEAI and MAI, providing a self-validating experimental framework for your own analyses.

Mechanistic Overview: The Dual-Functionality of MEAI

The primary performance bottleneck in metal halide perovskites (e.g., MAPbI₃, FAMA) is the presence of undercoordinated Pb²⁺ ions and halide vacancies at the grain boundaries and film surfaces. These act as non-radiative recombination centers (trap states)[1].

Traditional bulky cations like Phenethylammonium iodide (PEAI) rely primarily on steric hindrance and weak hydrogen bonding to passivate these surfaces. In contrast, MEAI is a rationally designed, dual-functional molecule:

  • The Ammonium Group (-NH₃⁺): Forms strong hydrogen bonds with the [PbI₆]⁴⁻ inorganic framework, anchoring the molecule and facilitating a 3D-to-2D phase transition.

  • The Methoxy Group (-O-CH₃): Acts as a Lewis base. The oxygen atom donates its lone pair of electrons to the vacant p-orbitals of undercoordinated Pb²⁺ ions, directly neutralizing the trap state[2].

MEAI_Mechanism Pb_Defect Undercoordinated Pb²⁺ (Trap State) Passivated Passivated 2D/3D Perovskite Interface Pb_Defect->Passivated Trap neutralized MEAI 2-MeOEA HI (MEAI) Passivator Ammonium Ammonium Group (-NH₃⁺) MEAI->Ammonium Methoxy Methoxy Group (-O-CH₃) MEAI->Methoxy HBond Hydrogen Bonding (N-H ··· I⁻) Ammonium->HBond FTIR: N-H stretch shift (~3100 cm⁻¹) Lewis Lewis Acid-Base (O: → Pb²⁺) Methoxy->Lewis FTIR: C-O-C stretch shift (~1100 cm⁻¹) HBond->Passivated Lewis->Pb_Defect Lone pair donation

Figure 1: Dual-function passivation mechanism of MEAI on perovskite trap states.

Comparative FTIR Analysis: MEAI vs. Alternatives

To objectively evaluate MEAI, we must compare its FTIR spectral shifts against other common cations. The core principle of this analysis is vibrational causality : when a functional group participates in a chemical interaction (like coordination or H-bonding), the electron density within its covalent bonds is altered. This changes the bond's force constant, resulting in a measurable shift in the FTIR stretching frequency.

Data Presentation: FTIR Peak Shift Comparison
Passivation CationFunctional GroupsN-H Stretch (cm⁻¹)C-O / C=O Stretch (cm⁻¹)Primary Interaction Mechanism
MAI (Control)-NH₃⁺~3167, 3406N/A3D Lattice Integration[3]
PEAI -NH₃⁺, Phenyl ring~3150N/ASteric hindrance, H-bonding
CH₃O-PEAI -NH₃⁺, Phenyl, -OCH₃~3145~1245 (shifted)H-bonding + Lewis base coordination[4]
MEAI (2-MeOEA HI) -NH₃⁺, Aliphatic, -OCH₃~3140~1100 (shifted)Strong H-bonding + Flexible Lewis base coordination[1]
Expert Interpretation of the Data
  • The N-H Stretching Region (3100–3400 cm⁻¹): In pure MEAI powder, the N-H stretch appears at a higher wavenumber. When spin-coated onto the perovskite, this peak red-shifts (moves to a lower wavenumber, ~3140 cm⁻¹). This causality is driven by the hydrogen bonding between the -NH₃⁺ protons and the I⁻ ions of the perovskite lattice, which weakens the internal N-H covalent bond.

  • The Methoxy Region (1000–1250 cm⁻¹): This is where MEAI outperforms PEAI. PEAI lacks an electron-donating group. MEAI's aliphatic methoxy group shows a C-O-C stretch around 1100 cm⁻¹. Upon interaction with the perovskite, this peak shifts significantly. Because the oxygen donates its lone pair to the Pb²⁺ defect, the C-O bond order decreases, causing a red-shift[2]. Furthermore, MEAI's aliphatic chain is more flexible than the rigid benzene ring in CH₃O-PEAI, allowing the methoxy oxygen to conform more easily to the topological defects on the perovskite surface[1].

Self-Validating Experimental Protocol

A common pitfall in perovskite FTIR analysis is substrate interference and atmospheric contamination. Glass substrates absorb heavily below 1500 cm⁻¹, completely obscuring the critical C-O-C methoxy region. Furthermore, moisture degrades perovskites and convolutes the N-H stretching region.

The following Attenuated Total Reflectance (ATR-FTIR) protocol is designed as a self-validating system to ensure absolute data integrity.

FTIR_Workflow Prep Sample Preparation Direct cast on IR-transparent substrate Purge System Purge Dry N₂ gas to remove H₂O/CO₂ Prep->Purge Bkg Background Scan Bare ATR crystal reference Purge->Bkg Measure ATR-FTIR Measurement 64 scans, 4 cm⁻¹ resolution Bkg->Measure Validate Validation Check Flat baseline at 2350 cm⁻¹? Measure->Validate Validate->Purge No (Recalibrate Purge) Analyze Data Analysis Peak deconvolution & shift tracking Validate->Analyze Yes (System Validated)

Figure 2: Self-validating ATR-FTIR workflow for moisture-sensitive perovskite thin films.

Step-by-Step Methodology

Step 1: Sample Preparation (Substrate Selection is Critical) Do not use standard glass (SiO₂) substrates. Spin-coat the control perovskite and the MEAI-passivated perovskite directly onto IR-transparent substrates (e.g., CaF₂ or intrinsic Silicon) if doing transmission, or prepare the films to be pressed directly onto a Diamond ATR crystal.

Step 2: Environmental Control & Purging Place the sample in the FTIR chamber and initiate a dry N₂ purge. Perovskite structures are highly sensitive to ambient humidity, which can induce a phase transition to PbI₂[3].

Step 3: The Validation Check (Crucial) Before collecting the sample spectrum, run a dummy scan and monitor the 2350 cm⁻¹ (CO₂) and 3500–4000 cm⁻¹ (H₂O) regions.

  • Validation Criteria: If peak-to-peak noise exceeds 0.001 absorbance units in these regions, the purge is incomplete. Do not proceed. Water vapor rotational bands will artificially convolute the N-H stretching region (~3140 cm⁻¹), leading to false interpretations of hydrogen bonding.

Step 4: Spectral Acquisition Collect spectra using a minimum of 64 scans at a resolution of 4 cm⁻¹ to ensure a high Signal-to-Noise Ratio (SNR). Acquire spectra for (A) Pure MEAI powder, (B) Unpassivated Perovskite, and (C) MEAI-passivated Perovskite.

Step 5: Deconvolution and Causality Mapping Apply a baseline correction. Focus on the 1000–1200 cm⁻¹ region. If the MEAI has successfully coordinated with the Pb²⁺ defects, you will observe a distinct shift in the C-O-C stretching peak of the passivated film compared to the pure MEAI powder.

Conclusion

While rigid aromatic cations like PEAI offer baseline stability improvements, FTIR spectroscopy definitively proves that functionalized aliphatic cations like MEAI provide superior, dual-action passivation. By leveraging both hydrogen bonding (via the ammonium group) and direct Lewis acid-base coordination (via the flexible methoxy group), MEAI effectively neutralizes undercoordinated Pb²⁺ trap states, resulting in enhanced charge transfer efficiency and device longevity[1].

References

  • 3 - Science Advances / NIH[3] 2.1 - PubMed[1] 3.2 - Advanced Science / PMC[2] 4.4 - ACS Energy Letters[4]

Sources

Validation

Benchmarking Power Conversion Efficiency of 2-Methoxyethylamine Hydroiodide in Perovskite Solar Cells

Executive Summary The commercial viability of perovskite solar cells (PSCs) hinges on overcoming the trade-off between Power Conversion Efficiency (PCE) and long-term operational stability. Surface passivation via two-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercial viability of perovskite solar cells (PSCs) hinges on overcoming the trade-off between Power Conversion Efficiency (PCE) and long-term operational stability. Surface passivation via two-dimensional (2D) perovskite capping layers has emerged as a definitive strategy to form 3D/2D heterojunctions. This guide benchmarks the performance of 2-methoxyethylamine hydroiodide (also known as 2-methoxyethylammonium iodide, MOAI or MEAI ) against unpassivated reference cells and alternative alkylammonium spacers. By acting as both a Lewis base passivator and a hydrophobic barrier, MOAI pushes champion device efficiencies to 23.70% while drastically suppressing degradation kinetics[1].

Mechanistic Rationale: The Superiority of MOAI Passivation

To understand why MOAI outperforms standard linear alkylammonium halides (like n-butylammonium iodide, BAI), we must analyze the atomic-level causality at the perovskite/hole-transport-layer (HTL) interface[2].

  • Lewis Base Defect Passivation: The defining feature of MOAI is its methoxy (–OCH₃) functional group. The oxygen atom in the methoxy group possesses lone electron pairs that act as a strong Lewis base. These lone pairs coordinate directly with undercoordinated Pb²⁺ ions (Lewis acids) and iodine vacancies at the 3D perovskite grain boundaries. This targeted electrostatic interaction neutralizes deep-level trap states, significantly reducing non-radiative recombination and boosting the open-circuit voltage (V_oc)[3].

  • Steric Hydrophobicity and 2D Phase Formation: The ethylammonium tail of the MOAI molecule intercalates into the perovskite surface lattice during thermal annealing, spontaneously forming a wide-bandgap 2D Ruddlesden-Popper phase. This 2D capping layer acts as a physical shield. Its hydrophobic nature repels ambient moisture, while its dense crystallographic structure suppresses the outward migration of halide ions[4].

Mechanism A 3D Perovskite (Uncoordinated Pb2+) B MOAI Treatment (Methoxy Lone Pairs) A->B Spin-Coating C Lewis Base Passivation & 2D Intercalation B->C Electrostatic Binding D Reduced Recombination & Moisture Barrier C->D 3D/2D Heterojunction E Champion PCE: 23.70% D->E Enhanced Extraction

Quantitative Benchmarking: MOAI vs. Alternative Spacers

The following data synthesizes the comparative performance of state-of-the-art PSCs utilizing different passivating agents deposited over a Chemical Bath Deposition (CBD) SnO₂ electron transport layer[4].

Passivation StrategySpacer CationChampion PCE (%)Mechanistic Advantage & Stability Profile
Reference (None) N/A21.39Baseline 3D perovskite; highly susceptible to moisture degradation and ion migration.
BAI n-Butylammonium< 23.00Forms a basic hydrophobic 2D barrier, but lacks lone-pair functional groups for targeted defect healing.
PNAI iso-Pentylammonium< 23.50Enhanced steric hindrance. Exhibits exceptional stability (~95% retention after 1000h in N₂ at RT).
MOAI 2-Methoxyethylammonium23.70 Optimal synergy: Methoxy lone-pairs heal Pb²⁺ defects while the alkyl chain forms a robust moisture barrier.

Note: The integration of MOAI not only maximizes PCE but also optimizes energy level alignment between the perovskite layer and the HTL, facilitating superior charge carrier extraction.

Self-Validating Experimental Protocol

To achieve the benchmarked 23.70% efficiency, the fabrication workflow must strictly control interface energetics and solvent orthogonality. Do not deviate from the chemical bath deposition (CBD) method for the ETL, as spin-coated SnO₂ frequently suffers from bulk oxygen vacancies that act as charge traps[5].

Phase 1: Substrate Preparation & ETL Deposition
  • Substrate Cleaning: Sonicate FTO-coated glass sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase surface hydrophilicity.

  • CBD of SnO₂: Immerse the substrates in a chemical bath containing SnCl₂·2H₂O, urea, and mercaptoacetic acid.

    • Causality: CBD ensures a conformal, high-density SnO₂ layer with minimal oxygen vacancies, providing perfect energy level alignment with the perovskite conduction band[4].

    • Validation Checkpoint: Measure the electron mobility of the SnO₂ film; high-quality CBD films should exhibit significantly higher mobility than their spin-coated counterparts.

Phase 2: 3D Perovskite Crystallization
  • Precursor Spin-Coating: Spin-coat the primary perovskite precursor solution (e.g., FAPbI₃-rich mixed cation system) onto the SnO₂ layer.

  • Anti-Solvent Dripping: Drop 150 µL of chlorobenzene during the last 10 seconds of the spin cycle.

    • Causality: Chlorobenzene induces rapid supersaturation, forcing instantaneous nucleation. This prevents the formation of pinholes that would otherwise cause catastrophic electrical shunting.

  • Thermal Annealing: Anneal at 150°C for 15 minutes to crystallize the 3D black perovskite phase.

Phase 3: MOAI Passivation (3D/2D Heterojunction)
  • MOAI Solution Preparation: Dissolve 2-methoxyethylamine hydroiodide (MOAI) in anhydrous isopropanol (IPA) at a concentration of 5 mg/mL.

    • Causality: IPA is an orthogonal solvent. It fully dissolves the MOAI salt without dissolving or degrading the underlying 3D perovskite lattice.

  • Dynamic Spin-Coating: Dispense the MOAI solution dynamically onto the spinning 3D perovskite film at 4000 rpm.

  • 2D Phase Activation: Anneal the substrate at 100°C for 10 minutes.

    • Validation Checkpoint: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). The successful formation of the 2D Ruddlesden-Popper phase is validated by the emergence of distinct low-q diffraction peaks[6].

Phase 4: Hole Transport Layer & Metallization
  • HTL Deposition: Spin-coat a Spiro-OMeTAD solution (doped with Li-TFSI and 4-tert-butylpyridine) over the passivated perovskite.

  • Electrode Evaporation: Thermally evaporate 80 nm of Gold (Au) under high vacuum to complete the device architecture.

Protocol N1 1. FTO Substrate Preparation (UV-Ozone Treated) N2 2. SnO2 ETL Deposition (Chemical Bath Deposition) N1->N2 N3 3. 3D Perovskite Crystallization (Anti-Solvent Dripping) N2->N3 N4 4. MOAI Passivation (Orthogonal IPA Solvent) N3->N4 N5 5. 2D Phase Activation (Thermal Annealing at 100°C) N4->N5 N6 6. Spiro-OMeTAD HTL & Au Metallization N5->N6

References

  • Tian, S., Gao, X.-X., Reyes, D., Syzgantseva, O. A., & Baytemirov, M. M. (2024). Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions. Small, 20(47), e2406929.[Link]

  • Li, F., Pei, Y., Xiao, F., et al. (2019). Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide. ACS Energy Letters, 4(11), 2651-2657.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxyethylamine Hydroiodide proper disposal procedures

Operational Guidelines for the Safe Handling and Disposal of 2-Methoxyethylamine Hydroiodide As a Senior Application Scientist consulting for laboratories scaling up next-generation photovoltaics and pharmaceutical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Safe Handling and Disposal of 2-Methoxyethylamine Hydroiodide

As a Senior Application Scientist consulting for laboratories scaling up next-generation photovoltaics and pharmaceutical syntheses, I frequently encounter logistical bottlenecks surrounding precursor waste management. 2-Methoxyethylamine Hydroiodide (CAS 2059082-61-8), commonly referred to as MOAI or 2-MeO-EAI, is a highly specialized organic halide salt[1].

In recent years, MOAI has become a critical reagent in the fabrication of perovskite solar cells (PSCs). It is used to passivate 3D perovskite layers, forming 3D/2D heterojunctions that suppress ion migration, improve charge carrier extraction, and provide a hydrophobic barrier against humidity[2]. However, the very chemical properties that make MOAI an excellent passivating agent—its amine functional group and heavy iodide counterion—create complex challenges at the end of its lifecycle.

This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of MOAI, ensuring operational compliance and environmental safety.

Chemical Profiling & Mechanistic Hazard Analysis

To design an effective disposal protocol, we must first understand the causality behind the chemical's inherent hazards. Disposing of MOAI is not as simple as discarding a standard organic salt; it requires mitigating specific decomposition pathways.

  • Thermal Decomposition & Scrubber Necessity: MOAI is a combustible solid (Storage Class 11)[3]. When subjected to high temperatures during incineration or an accidental laboratory fire, the molecule undergoes thermal decomposition. The amine group oxidizes to release toxic nitrogen oxides (NOx), while the iodide counterion generates corrosive hydrogen iodide (HI) gas and potentially volatile iodine (I2)[4]. Therefore, standard incineration is insufficient; destruction must occur in a chemical incinerator equipped with an alkaline afterburner scrubber to neutralize these acidic emissions[5].

  • The "Heavy Metal" Operational Reality: In PSC workflows, MOAI is rarely disposed of in its pure solid form. It is typically dissolved in polar aprotic solvents (such as DMF or DMSO) alongside heavy metal halides like Lead(II) Iodide (PbI2) or Tin(II) Iodide (SnI2)[6]. Consequently, the resulting liquid waste is a multi-hazard stream. Treating this merely as "organic waste" is a severe compliance violation; it must be manifested as a halogenated, heavy-metal-containing solvent waste.

Quantitative Waste Parameters

The following table summarizes the critical physicochemical data that dictate the logistical handling and EPA manifesting of MOAI waste.

ParameterValueOperational Implication
CAS Number 2059082-61-8Primary identifier required for accurate waste manifesting and SDS tracking[1].
Molecular Formula C3H10INOThe high atomic mass of the iodine component dictates strict halogenated waste protocols[3].
Physical State White to light yellow powderHigh risk of aerosolization and dust generation during spills; requires wet-wiping or HEPA vacuums[7].
Storage Class 11 (Combustible Solids)Must be strictly segregated from strong oxidizing agents and heat sources in the waste accumulation area[3].
Decomposition Products NOx, HI, COxMandates destruction via a licensed facility utilizing a chemical incinerator with an alkaline scrubber[4].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that waste is safely contained, accurately classified, and legally destroyed.

Protocol A: Solid Waste Management (Unused Precursor or Spill Cleanup)

This protocol applies to expired MOAI powder, contaminated weighing boats, and spill cleanup materials.

  • Containment & Collection: Use non-sparking tools to collect the solid. If dealing with a spill, lightly mist the powder with a compatible inert solvent (like isopropanol) to suppress dust generation before sweeping[4]. Do not use water if the spill is near water-reactive chemicals.

  • Primary Segregation: Transfer the collected solid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are optimal.

  • Hazard Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Amine Hydroiodide)."

  • Facility Dispatch: Entrust the container to a licensed hazardous waste disposal company. Ensure the waste manifest explicitly requests incineration via a facility equipped with an alkaline scrubber to manage the HI/NOx off-gassing[5].

Protocol B: Liquid Waste Management (Perovskite Precursor Inks)

This protocol applies to spent solvent solutions containing MOAI, typically mixed with PbI2/SnI2 in DMF/DMSO.

  • Quenching & Transfer: Allow the precursor ink to cool to room temperature. Carefully transfer the solution into a dedicated, chemically compatible liquid waste carboy (HDPE is recommended for DMF/DMSO mixtures).

  • Multi-Hazard Segregation: Never mix this waste with standard non-halogenated organic solvents (like pure ethanol or acetone). The presence of iodine and heavy metals requires isolation to prevent cross-contamination and exponential increases in disposal costs.

  • Venting & Storage: Because complex amine/metal/solvent mixtures can occasionally generate gas over time, use a vented cap on the waste carboy during the active accumulation phase. Store in a secondary containment tray in a cool, well-ventilated area.

  • EPA Manifesting: Manifest the carboy under the appropriate local/EPA RCRA codes for both heavy metals (e.g., D008 for Lead) and halogenated solvents.

Logical Workflow Visualization

To aid laboratory managers in training personnel, the following logical workflow maps the segregation and disposal pathways based on the physical state and contamination level of the MOAI waste.

MOAI_Disposal Start 2-Methoxyethylamine Hydroiodide (MOAI) Waste Generation Solid Solid Waste (Spills / Expired Powder) Start->Solid Liquid Liquid Waste (Perovskite Precursor Inks) Start->Liquid SegSolid Collect in HDPE/Glass Avoid Dust Generation Solid->SegSolid SegLiquid Segregate as Halogenated Heavy Metal Waste (e.g., Pb/Sn) Liquid->SegLiquid Label Label: Halogenated Organic Combustible Solid/Liquid SegSolid->Label SegLiquid->Label Incinerate Chemical Incineration (Requires Alkaline Scrubber) Label->Incinerate

Workflow for the segregation and disposal of 2-Methoxyethylamine Hydroiodide waste streams.

References

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Source: PubMed (National Institutes of Health) URL:[Link]

  • Enhancing the Efficiency and Stability of Perovskite Solar Cells Using Chemical Bath Deposition of SnO2 Electron Transport Layers and 3D/2D Heterojunctions Source: ResearchGate URL:[Link]

Sources

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